molecular formula C9H18ClNO4 B555041 H-Glu(OEt)-OEt.HCl CAS No. 1118-89-4

H-Glu(OEt)-OEt.HCl

Cat. No.: B555041
CAS No.: 1118-89-4
M. Wt: 239.69 g/mol
InChI Key: WSEQLMQNPBNMSL-FJXQXJEOSA-N
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Description

H-Glu(OEt)-OEt.HCl, also known as this compound, is a useful research compound. Its molecular formula is C9H18ClNO4 and its molecular weight is 239.69 g/mol. The purity is usually 95%.
The exact mass of the compound Diethyl L-glutamate hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Acidic - Glutamates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

diethyl (2S)-2-aminopentanedioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4.ClH/c1-3-13-8(11)6-5-7(10)9(12)14-4-2;/h7H,3-6,10H2,1-2H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEQLMQNPBNMSL-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC[C@@H](C(=O)OCC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16450-41-2 (Parent)
Record name L-Glutamic acid, 1,5-diethyl ester, hydrochloride (1:1)
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Molecular Weight

239.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1118-89-4
Record name L-Glutamic acid, 1,5-diethyl ester, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Glutamic acid, 1,5-diethyl ester, hydrochloride (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Glutamic acid, 1,5-diethyl ester, hydrochloride (1:1)
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Record name Diethyl L-glutamate hydrochloride
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Foundational & Exploratory

A Technical Guide to H-Glu(OEt)-OEt.HCl (Diethyl L-Glutamate Hydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

H-Glu(OEt)-OEt.HCl, known systematically as L-Glutamic acid diethyl ester hydrochloride, is a chemically protected derivative of the non-essential amino acid L-Glutamic acid.[1][2][3] Its primary utility lies in its role as a versatile building block in organic and medicinal chemistry. By esterifying both the alpha- and gamma-carboxylic acid groups, the molecule's reactivity is channeled through its free primary amine, making it an invaluable starting material for peptide synthesis and the development of complex pharmaceutical intermediates.[4][5] This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols relevant to its use in a research and development setting.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of the diethyl ester of L-glutamic acid. The ester groups serve as protecting groups for the carboxylic acid functionalities, preventing them from participating in undesired side reactions, particularly during amide bond formation. Its hydrochloride form enhances stability and improves solubility in certain solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1118-89-4[2][6][7][8]
Molecular Formula C₉H₁₇NO₄·HCl[2][4][5]
Molecular Weight 239.70 g/mol [2][3][4][6]
Appearance White to off-white crystalline powder[4][7][8][9]
Melting Point 102-110 °C[1][4][6][7][10]
Solubility Soluble in water[4][10]
Optical Rotation [α]²⁰/D = +22.5 ± 2° (c=5% in Water)[4]
Density 1.08 g/cm³[6]
SMILES CCOC(=O)CC--INVALID-LINK--N.Cl[2][11]
Recommended Storage Store at -20°C for long-term stability[2][3][6]

Core Applications in Research and Development

The unique structure of this compound makes it a strategic component in several scientific domains.

Peptide Synthesis

The primary application of this compound is in solution-phase peptide synthesis.[7] It serves as a glutamic acid residue where the side chain and C-terminus are protected. The free amine at the alpha-carbon is available to react with an N-protected amino acid to form a dipeptide, which can be further elongated.

Pharmaceutical and Drug Development

As a derivative of glutamic acid, a key neurotransmitter, this compound is a valuable intermediate in the synthesis of molecules targeting the central nervous system.[4] It is used in the development of:

  • Neurological Disorder Therapeutics: Serves as a scaffold for creating analogues of glutamate receptor modulators.[4]

  • Bioavailability Enhancement: Its properties can be leveraged to improve the solubility and absorption of active pharmaceutical ingredients (APIs).[4]

  • Anticonvulsant Drugs: It is used as an intermediate in the synthesis of anticonvulsant agents.[8]

Polymer Chemistry

This compound is a monomer for the synthesis of specialty polypeptides. Through polymerization, it can form poly(γ-ethyl-α-L-glutamic acid), a polymer with applications in drug delivery and biomaterials.[1]

Other Industrial Uses

Beyond the lab, it finds niche applications in the food industry as a flavor enhancer and in cosmetics as a moisturizing agent due to its amino acid backbone.[4][8]

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and its subsequent use in a standard coupling reaction.

Laboratory-Scale Synthesis of this compound

This protocol is adapted from a documented industrial synthesis method.[1][7]

Materials:

  • L-Glutamic Acid

  • Ethanol

  • Triphosgene

  • Methyl tert-butyl ether (MTBE)

  • Nitrogen gas supply

  • Reaction vessel with cooling and distillation capabilities

Methodology:

  • Reaction Setup: In a suitable reaction vessel, combine L-Glutamic Acid, excess ethanol, and triphosgene.

  • Reaction Execution: Allow the reaction to proceed to completion under controlled temperature conditions.

  • Cooling and Quenching: Once the reaction is complete, cool the system to approximately 20-25°C.

  • Gas Removal: Purge the system with nitrogen gas for 30 minutes to remove residual hydrogen chloride gas generated during the reaction.

  • Solvent Removal: Recover excess ethanol and unreacted triphosgene via distillation.

  • Product Precipitation: To the resulting residue, add 100 mL of methyl tert-butyl ether to induce precipitation of the product.

  • Isolation and Drying: Filter the resulting solid and dry it thoroughly to yield the final product, L-glutamic acid diethyl ester hydrochloride, as a white solid. This process has been reported to achieve a purity of 99.7% and a yield of 98.0%.[1][7]

General Protocol for Dipeptide Synthesis using this compound

This protocol outlines a standard procedure for coupling an N-terminally protected amino acid to this compound.

Materials:

  • This compound

  • N-Boc-L-Alanine (or other N-protected amino acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or HATU as coupling agent

  • 1-Hydroxybenzotriazole (HOBt) as an additive to suppress racemization

  • N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM) as a non-nucleophilic base

  • Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

Methodology:

  • Reactant Dissolution: Dissolve this compound and N-Boc-L-Alanine in an appropriate volume of anhydrous DCM or DMF.

  • Base Addition: Add one equivalent of a tertiary base (e.g., NMM) to neutralize the hydrochloride salt and liberate the free amine.

  • Activator Addition: Add the coupling additive (e.g., HOBt) to the solution.

  • Coupling Initiation: Cool the reaction mixture to 0°C in an ice bath. Add the coupling agent (e.g., DCC) to initiate the amide bond formation.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours or until completion, monitoring by TLC or LC-MS.

  • Work-up and Purification: Upon completion, filter to remove the urea byproduct (in the case of DCC). Perform an appropriate aqueous work-up to remove unreacted starting materials and coupling reagents.

  • Isolation: Purify the resulting protected dipeptide (Boc-Ala-Glu(OEt)-OEt) using column chromatography.

Visualized Workflows and Conceptual Relationships

The following diagrams, generated using DOT language, illustrate key processes and relationships involving this compound.

Diagram 1: Synthesis Workflow

G cluster_reactants Reactants cluster_process Process reactant reactant process process product product byproduct byproduct Glu L-Glutamic Acid Reaction Esterification Reaction Glu->Reaction EtOH Ethanol EtOH->Reaction Triphosgene Triphosgene Triphosgene->Reaction Cooling Cool to 20-25°C Reaction->Cooling Purge N2 Purge Cooling->Purge Distill Distillation Purge->Distill HCl_gas HCl Gas Purge->HCl_gas Pulp Add MTBE & Precipitate Distill->Pulp Excess Excess Reagents Distill->Excess Filter Filter & Dry Pulp->Filter FinalProduct This compound Filter->FinalProduct

Caption: Workflow for the synthesis of this compound.

Diagram 2: Peptide Coupling Workflow

G cluster_inputs Inputs cluster_steps Steps reactant reactant reagent reagent process process product product GluOEt This compound Coupling Coupling Reaction GluOEt->Coupling BocAA N-Boc-Amino Acid BocAA->Coupling Base Tertiary Base (e.g., DIEA) Base->Coupling CouplingAgent Coupling Agent (e.g., DCC) CouplingAgent->Coupling Purify Work-up & Purification Coupling->Purify Dipeptide Protected Dipeptide (Boc-AA-Glu(OEt)-OEt) Purify->Dipeptide

Caption: General workflow for dipeptide synthesis.

Diagram 3: Conceptual & Functional Relationship

G A This compound B L-Glutamic Acid A->B is a protected derivative of C Excitatory Neurotransmitter B->C is a primary

Caption: Relationship of this compound to L-Glutamic Acid.

Safety, Handling, and Toxicity

Handling:

  • Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood.

Storage:

  • For long-term stability, store in a tightly sealed container at -20°C.[2][3][6] Short-term storage at room temperature is also acceptable.[7][10]

Toxicity:

  • Acute toxicity data indicates a relatively low hazard profile. The LD50 for mice via the intraperitoneal route is >2 g/kg.[6][10]

  • As with all laboratory chemicals, avoid ingestion, inhalation, and direct contact with skin and eyes.

Conclusion

This compound is a cornerstone reagent for chemists and pharmaceutical scientists. Its utility as a protected form of L-glutamic acid provides a reliable and efficient route for the construction of peptides and complex organic molecules. The well-defined protocols for its synthesis and application, combined with its favorable physicochemical properties, ensure its continued importance in the discovery and development of new chemical entities.

References

H-Glu(OEt)-OEt.HCl chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of H-Glu(OEt)-OEt.HCl, also known as Diethyl L-glutamate hydrochloride. It is a derivative of L-glutamic acid, a non-essential amino acid, and serves as a crucial building block in various scientific and industrial applications.[1] This document details its chemical structure, physicochemical properties, synthesis protocols, and key applications, offering valuable insights for professionals in research and development.

Chemical Structure and Identification

This compound is the hydrochloride salt of the diethyl ester of L-glutamic acid. The structure features two ethoxy groups esterified to the alpha- and gamma-carboxyl groups of the glutamic acid backbone, with a protonated amino group.

  • IUPAC Name: diethyl (2S)-2-aminopentanedioate;hydrochloride[2]

  • Canonical SMILES: CCOC(=O)CC--INVALID-LINK--N.Cl[2][3]

  • CAS Number: 1118-89-4[1][3][4][5][6][7][8][9][10]

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₉H₁₈ClNO₄[1][4]
Molecular Weight 239.7 g/mol [3][6]
Appearance White to off-white crystalline powder[6][8][9]
Melting Point 108-110 °C[1][4][7]
Boiling Point 262 °C at 760 mmHg[4]
Density 1.08 g/cm³[4]
Solubility Soluble in water[1]
Optical Rotation [α]¹⁸/D +22°, c = 1 in H₂O[1]
Storage Conditions -20°C or 0-8°C, inert atmosphere[1][3][4][6]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of L-glutamic acid with ethanol. A detailed protocol based on literature is as follows:

Materials:

  • L-glutamic acid

  • Ethanol

  • Triphosgene

  • Methyl tert-butyl ether

  • Nitrogen gas

Procedure:

  • The reaction system is cooled.

  • Upon completion of the reaction, the system is cooled to 20-25°C.[7]

  • Hydrogen chloride gas generated during the reaction is removed by purging the system with nitrogen gas for 30 minutes.[7]

  • Excess triphosgene and ethanol are removed by distillation.[7]

  • To the resulting residue, 100 mL of methyl tert-butyl ether is added for pulping.[7]

  • The solid product is collected by filtration and dried.[7]

  • The final product is a white solid, L-glutamic acid diethyl ester hydrochloride, with a purity of approximately 99.7% and a yield of around 98.0%.[7]

Applications in Research and Development

This compound is a versatile compound with a broad range of applications across various industries.

  • Peptide Synthesis: It serves as a fundamental building block in solid-phase peptide synthesis (SPPS), enabling the incorporation of glutamic acid residues into peptide chains.[1][6] Its protected carboxyl groups prevent unwanted side reactions during peptide coupling.

  • Pharmaceutical Development: This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[6] It is also used in research to study metabolic pathways and neurotransmitter functions.[6]

  • Food Industry: It is utilized as a flavor enhancer in food formulations.[6]

  • Cosmetics: Due to its moisturizing properties, it is a valuable ingredient in skincare products to enhance hydration.[6]

  • Agriculture: It is explored as a growth stimulant in fertilizers to promote healthier plant growth.[6]

  • Biochemical Research: Researchers use it for the papain-catalyzed polymerization of L-glutamic acid diethyl ester to form poly(gamma-ethyl-alpha-L-glutamic acid).

Workflow and Methodologies

The primary application for this compound in a research context is in peptide synthesis. The following diagram illustrates a generalized workflow for Solid-Phase Peptide Synthesis (SPPS) where this amino acid derivative would be utilized.

G Generalized Solid-Phase Peptide Synthesis (SPPS) Workflow start Start: Resin Swelling deprotection1 Fmoc Deprotection (e.g., Piperidine) start->deprotection1 wash1 Washing (e.g., DMF) deprotection1->wash1 coupling Amino Acid Coupling (this compound + Coupling Reagents) wash1->coupling wash2 Washing coupling->wash2 capping Capping (Optional) (e.g., Acetic Anhydride) wash2->capping deprotection2 Fmoc Deprotection capping->deprotection2 wash3 Washing deprotection2->wash3 repeat Repeat Cycle for Next Amino Acid wash3->repeat repeat->coupling Add next AA cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) repeat->cleavage Final AA purification Purification (e.g., HPLC) cleavage->purification analysis Analysis (e.g., Mass Spectrometry) purification->analysis end End: Purified Peptide analysis->end

Caption: Workflow of Solid-Phase Peptide Synthesis.

Safety and Handling

This compound is intended for research use only and should not be used for diagnostic or medical purposes.[3] Standard laboratory safety protocols should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. For detailed safety information, refer to the Material Safety Data Sheet (MSDS). The acute toxicity (LD50) in mice via intraperitoneal injection is greater than 2 g/kg.[1][4]

References

An In-depth Technical Guide to L-Glutamic Acid Diethyl Ester Hydrochloride (H-Glu(OEt)-OEt.HCl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and applications of L-Glutamic Acid Diethyl Ester Hydrochloride, a key building block in peptide synthesis and a compound of interest in neurochemical research.

Core Compound Data

L-Glutamic acid diethyl ester hydrochloride, denoted as H-Glu(OEt)-OEt.HCl, is a derivative of the non-essential amino acid L-glutamic acid. The esterification of both the alpha- and gamma-carboxylic acid groups enhances its utility in organic synthesis by protecting these reactive sites. The hydrochloride salt form improves the compound's stability and solubility in certain solvents.

PropertyDataCitations
Molecular Formula C₉H₁₇NO₄·HCl[1]
Molecular Weight 239.70 g/mol [1]
CAS Number 1118-89-4[1]
Appearance White to off-white crystalline powder[1]
Purity ≥98%[2]

Experimental Protocols

Synthesis of L-Glutamic Acid Diethyl Ester Hydrochloride

A common laboratory-scale synthesis of L-Glutamic Acid Diethyl Ester Hydrochloride involves the esterification of L-glutamic acid using ethanol in the presence of an activating agent such as triphosgene.[1]

Materials and Equipment:

  • 500 mL four-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser with a system for absorbing HCl gas (e.g., connected to a 30% aqueous sodium hydroxide solution)

  • L-Glutamic acid (0.10 mol, 14.7 g)

  • Ethanol (300 g)

  • Triphosgene (0.08 mol, 25.0 g)

  • Methyl tert-butyl ether (100 mL)

  • Nitrogen gas supply

  • Distillation apparatus

  • Filtration and drying equipment

Procedure:

  • Equip a 500 mL four-necked round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser connected to an HCl absorption system.

  • Charge the flask with 300 g of ethanol, 14.7 g (0.10 mol) of L-glutamic acid, and 25.0 g (0.08 mol) of triphosgene sequentially.[1]

  • Heat the reaction mixture to a temperature of 70-75°C and maintain this temperature with continuous stirring for 5 hours.[1]

  • After the reaction is complete, cool the system down to 20-25°C.

  • Remove the hydrogen chloride gas generated within the system by purging with nitrogen gas for 30 minutes.[1]

  • Recover the excess triphosgene and ethanol by distillation under reduced pressure.

  • To the resulting residue, add 100 mL of methyl tert-butyl ether for pulping (to precipitate the solid product).

  • Collect the white solid product by filtration and dry it thoroughly. This yields L-glutamic acid diethyl ester hydrochloride.[1]

  • The expected yield is approximately 23.5 g (98.0%), with a purity of around 99.7% as determined by liquid chromatography.[1]

Applications in Research and Development

Peptide Synthesis

This compound serves as a crucial building block in peptide synthesis. The ester groups protect the carboxylic acid functionalities of glutamic acid, allowing for the selective formation of peptide bonds via its free amino group. It is suitable for both solution-phase and solid-phase peptide synthesis (SPPS).[2][3]

General Protocol for Use in Solid-Phase Peptide Synthesis (SPPS):

While a specific protocol for a peptide containing this compound is highly dependent on the target sequence, the general workflow for incorporating this amino acid derivative into a growing peptide chain using the Fmoc/tBu strategy is as follows:

  • Resin Preparation: Start with a suitable resin (e.g., Wang or Rink amide resin) to which the first amino acid of the peptide sequence is attached. Swell the resin in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).[4]

  • Fmoc Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound amino acid by treating it with a solution of 20% piperidine in DMF.[4]

  • Neutralization and Coupling:

    • The this compound must be neutralized to its free amine form before coupling. This is typically achieved in situ by adding a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to the reaction mixture.[4]

    • Activate the carboxylic acid of the incoming Fmoc-protected amino acid using a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt).[4]

    • Add the neutralized this compound and the activated amino acid to the deprotected resin. Allow the coupling reaction to proceed until completion, which can be monitored using a ninhydrin test.[4]

  • Washing: After coupling, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.[4]

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove any side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[4]

Neurochemical Research: Inhibition of Glutamic Acid Decarboxylase (GAD)

Glutamic acid decarboxylase (GAD) is the enzyme responsible for synthesizing the inhibitory neurotransmitter GABA from glutamate.[5] As a derivative of glutamic acid, this compound is investigated as a potential inhibitor of GAD. Such inhibitors are valuable tools for studying the role of the GABAergic system in neurological disorders.

Experimental Workflow for GAD Inhibition Assay (Conceptual):

GAD_Inhibition_Workflow prep Prepare Reagents: - GAD Enzyme Solution - Glutamate (Substrate) - this compound (Inhibitor) - Pyridoxal Phosphate (Cofactor) - Buffer Solution assay_setup Set up Assay Reactions: - Control (Enzyme + Substrate) - Test (Enzyme + Substrate + Inhibitor) prep->assay_setup incubation Incubate at 37°C for a defined time period assay_setup->incubation stop_reaction Stop the reaction (e.g., by heat inactivation or pH change) incubation->stop_reaction detection Measure GABA production (e.g., via HPLC, spectrophotometry, or fluorometry) stop_reaction->detection analysis Analyze Data: Compare GABA levels in control vs. test to determine % inhibition detection->analysis conclusion Calculate IC50 or Ki values to quantify inhibitor potency analysis->conclusion Molecular_Components main_compound This compound glutamic_acid L-Glutamic Acid Core main_compound->glutamic_acid is based on hcl Hydrogen Chloride (HCl) main_compound->hcl forms a salt with alpha_ester α-Ethyl Ester Group (-COOEt) glutamic_acid->alpha_ester is esterified at α-carboxyl gamma_ester γ-Ethyl Ester Group (-COOEt) glutamic_acid->gamma_ester is esterified at γ-carboxyl amino_group α-Amino Group (-NH₂) glutamic_acid->amino_group contains

References

synonyms for H-Glu(OEt)-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to L-Glutamic Acid Diethyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of L-Glutamic acid diethyl ester hydrochloride, a key building block in modern organic and medicinal chemistry. We will delve into its chemical identity, physical properties, primary applications, and detailed experimental protocols for its synthesis.

The compound with the common abbreviation H-Glu(OEt)-OEt.HCl is chemically known as L-Glutamic acid diethyl ester hydrochloride.[1][2][3][4] It is a derivative of the non-essential amino acid L-Glutamic Acid, where both the alpha and gamma carboxylic acid groups are esterified with ethanol, and the alpha-amino group is protonated as a hydrochloride salt.[3][4] This modification protects the carboxylic acid functionalities, allowing for selective reactions at the amino group, making it a valuable intermediate in chemical synthesis.[5]

A comprehensive list of its identifiers and synonyms is provided in the table below for easy reference.

Identifier TypeValue
IUPAC Name diethyl (2S)-2-aminopentanedioate;hydrochloride[6]
CAS Registry Number 1118-89-4[1][2][3][4]
Molecular Formula C9H17NO4·HCl[1][4]
Molecular Weight 239.70 g/mol [1][3][7]
EC Number 214-270-4[3][7]
PubChem ID 12631225[1]
MDL Number MFCD00012509[1][7]
Synonyms Diethyl L-glutamate hydrochloride[2][3][4], L-Glu(OEt)-OEt·HCl[1][2], H-Glu(OEt)-OEt·HCl[2][4], L-Glutamic acid alpha,gamma-diethyl ester hydrochloride[4], GLUTAMIC ACID(OET)-OET HCL[4]

Physicochemical Properties

The physical and chemical properties of L-Glutamic acid diethyl ester hydrochloride are crucial for its handling, storage, and application in experimental setups.

PropertyValue
Appearance White to off-white crystalline powder[1][2][4]
Melting Point 102-110 °C[1][7]
Purity ≥98%[1][4]
Optical Rotation [α]D20 = +22.5 ± 2º (c=5% in Water)[1]
Solubility Good solubility in water and organic solvents[5]
Storage Conditions 0-8°C[1]

Applications in Research and Development

L-Glutamic acid diethyl ester hydrochloride is a versatile intermediate with a range of applications, primarily centered around organic synthesis and pharmaceutical development.

  • Peptide Synthesis : Its most common application is as a protected amino acid in both solution-phase and solid-phase peptide synthesis (SPPS).[3][5][7] The ester groups protect the carboxylic acids of the glutamic acid residue while the free amino group can participate in peptide bond formation.

  • Pharmaceutical Intermediate : It serves as a chiral building block in the synthesis of complex pharmaceutical compounds, including novel anti-tumor drugs where it can be a key component of diaminotransferase inhibitors.[5][8]

  • Chemical Research : In a broader context, it is used as a reagent and reference compound in stereoselective synthesis and organic chemistry research.[5] It can be used to synthesize oligo(γ-ethyl L-glutamate) and L-glutamic acid-based dendritic compounds.[3][7]

Experimental Protocols

Synthesis of L-Glutamic Acid Diethyl Ester Hydrochloride

A common and high-yield method for the preparation of L-Glutamic acid diethyl ester hydrochloride involves the esterification of L-glutamic acid. One documented procedure utilizes triphosgene in ethanol.[9]

Materials:

  • L-Glutamic Acid (0.10 mol, 14.7 g)

  • Ethanol (300 g)

  • Triphosgene (0.08 mol, 25.0 g)

  • Methyl tert-butyl ether (MTBE, 100 mL)

  • Nitrogen gas

  • 500 mL four-necked flask, mechanical stirrer, thermometer, reflux condenser, and an absorption system with 30% aqueous sodium hydroxide.

Procedure:

  • To a 500 mL four-necked flask equipped with a stirrer, thermometer, and reflux condenser (connected to a sodium hydroxide trap), add 300 g of ethanol.

  • Sequentially add 14.7 g (0.10 mol) of L-glutamic acid and 25.0 g (0.08 mol) of triphosgene to the flask.

  • Heat the reaction mixture to 70-75°C and maintain this temperature with stirring for 5 hours.

  • After the reaction is complete, cool the system to 20-25°C.

  • Purge the system with nitrogen gas for 30 minutes to remove any generated hydrogen chloride gas.

  • Recover the excess triphosgene and ethanol by distillation.

  • Add 100 mL of methyl tert-butyl ether to the residue to form a slurry (pulping).

  • Filter the resulting solid and dry it to obtain the final product, L-glutamic acid diethyl ester hydrochloride, as a white solid.

This method has been reported to yield a product with a purity of 99.7% and a yield of 98.0%.[9]

Workflow Visualization

The following diagram illustrates the general workflow for utilizing this compound in a standard Fmoc-based solid-phase peptide synthesis (SPPS) cycle.

spss_workflow start Start with Resin (e.g., Wang Resin) deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection If resin has Fmoc-AA wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling: 1. This compound 2. Coupling Reagent (e.g., HBTU) 3. Base (e.g., DIEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 cycle Repeat Cycle for Next Amino Acid wash2->cycle Continue chain elongation cleavage Final Cleavage & Side-chain Deprotection (e.g., TFA Cocktail) wash2->cleavage After final AA cycle->deprotection peptide Crude Peptide cleavage->peptide

Caption: General workflow for incorporating this compound in Fmoc-SPPS.

References

Technical Guide: Safety and Handling of H-Glu(OEt)-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for H-Glu(OEt)-OEt.HCl (L-Glutamic acid diethyl ester hydrochloride). The information is compiled from various safety data sheets and chemical suppliers to ensure a thorough understanding of the potential hazards and the necessary measures to mitigate them.

Chemical Identification and Physical Properties

This compound is a derivative of L-glutamic acid and is commonly used in pharmaceutical and biochemical research.[1][2][3] A clear understanding of its physical and chemical properties is the first step in safe handling.

PropertyValueReference
Chemical Name L-Glutamic acid α,γ diethyl ester hydrochloride salt[4]
Synonyms H-Glu(OEt)-OEt HCl, L-Glutamic acid diethyl ester hydrochloride[4]
CAS Number 1118-89-4[1]
Molecular Formula C9H18ClNO4[4]
Molecular Weight 239.7 g/mol [5]
Appearance White to off-white powder/microcrystalline powder[6]
Melting Point 108-110 °C (lit.)[1]
Boiling Point 262 °C at 760 mmHg[1]
Flash Point 86.3 °C[1]
Density 1.08 g/cm³[1]
Vapor Pressure 0.0112 mmHg at 25°C[1]

Hazard Identification and GHS Classification

The hazard classification for this compound can be inconsistent across suppliers. While some sources indicate no known hazards, others classify it as hazardous to the aquatic environment.[4] It is crucial to handle the substance with care, assuming it may pose certain risks.

Hazard ClassGHS PictogramSignal WordHazard Statement
Hazardous to the aquatic environment, short-term (Acute) - Category 1môi trườngWarningH400: Very toxic to aquatic life

Note: The GHS pictograms and statements are based on available data. A comprehensive risk assessment should be conducted prior to handling.

Toxicological Information

Limited toxicological data is available for this compound. The known acute toxicity data is summarized below.

Test TypeRoute of ExposureSpeciesDose/DurationToxic EffectsReference
LD50 (Lethal dose, 50 percent kill)IntraperitonealRodent - mouse>2 g/kgDetails of toxic effects not reported other than lethal dose value[1]

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to precautionary statements and the use of appropriate personal protective equipment are essential to minimize exposure and ensure safety.

CategoryPrecautionary Statement
Prevention P273: Avoid release to the environment.
Response P391: Collect spillage.
Disposal P501: Dispose of contents/container to an appropriate treatment and disposal facility.
Personal Protective EquipmentRecommendation
Eye/Face Protection Wear tightly fitting safety goggles with side-shields or a face shield.
Skin Protection Wear impervious clothing, such as a lab coat or a full suit, and chemical-resistant gloves.
Respiratory Protection If dusts are generated, use a dust respirator (e.g., N95 or P1 filter). In case of inadequate ventilation, a self-contained breathing apparatus should be used to avoid inhalation.
Hand Protection Wear chemical-resistant gloves.

First Aid Measures

In case of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the victim into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.

Handling and Storage

Proper handling and storage procedures are necessary to maintain the integrity of the chemical and the safety of the laboratory environment.

AspectProcedure
Safe Handling Handle in a well-ventilated place. Avoid formation of dust and aerosols. Avoid contact with skin and eyes.
Storage Store the container tightly closed in a dry, cool, and well-ventilated place. Recommended storage temperatures vary by supplier, with some suggesting room temperature and others -20°C.[1][6][7] Always refer to the supplier's specific instructions.

Spillage and Disposal

In the event of a spill, appropriate containment and disposal procedures must be followed.

Spill SizeProcedure
Small Spill Use appropriate tools to put the spilled solid in a convenient waste disposal container.
Large Spill Use a shovel to put the material into a convenient waste disposal container. Avoid raising dust.
Disposal Dispose of contents and container in accordance with local, regional, national, and international regulations.

Experimental Protocols and Workflows

G Figure 1: Safety and Handling Workflow for this compound cluster_0 Preparation cluster_1 Handling and Use cluster_2 Post-Experiment cluster_3 Storage and Disposal A Receiving and Verification B Review Safety Data Sheet (SDS) A->B C Don Personal Protective Equipment (PPE) B->C D Weighing and Aliquoting (in ventilated enclosure) C->D E Experimental Use D->E F Decontamination of Work Area E->F H Proper Storage of Unused Material E->H G Waste Segregation and Collection F->G I Waste Disposal G->I

Caption: Safety and Handling Workflow for this compound

This guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users of this chemical consult the most recent Safety Data Sheet provided by their supplier and adhere to all institutional and regulatory safety guidelines.

References

An In-depth Technical Guide to the Storage of L-Glutamic Acid Diethyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the optimal storage conditions for L-Glutamic acid diethyl ester hydrochloride (CAS No. 1118-89-4), a versatile compound utilized in biochemical research and pharmaceutical development.[1] Adherence to proper storage protocols is critical to maintain the compound's stability, purity, and efficacy for use as a key intermediate in pharmaceutical synthesis and as a building block in peptide synthesis.[1]

Recommended Storage Conditions

L-Glutamic acid diethyl ester hydrochloride is a white to off-white crystalline powder that is stable under normal conditions.[2][3] However, its long-term stability is contingent on adherence to specific storage parameters. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] It is also prudent to protect the compound from moisture, as hydrochloride salts of amino acid esters can be hygroscopic.

While specific temperature recommendations vary between suppliers, a consolidated overview is presented in the table below. For long-term storage, refrigeration or freezing is generally recommended to minimize potential degradation.

Table 1: Summary of Recommended Storage Temperatures for L-Glutamic acid diethyl ester hydrochloride

Storage TemperatureRecommendation Source(s)Notes
-20°CSupplier DataRecommended for long-term storage to ensure maximum stability.
0-8°CSupplier DataA common recommendation for refrigerated storage.
2-8°CSupplier DataA specific range for refrigerated storage.
10-25°CSupplier DataSuitable for shorter-term storage in a controlled room temperature environment.
Room TemperatureSupplier DataGeneral recommendation, implying stability at ambient temperatures for limited periods.

For optimal preservation of the compound's integrity, it is advisable to store it at or below 8°C, especially for long-term research or manufacturing purposes.

Stability and Reactivity Profile

L-Glutamic acid diethyl ester hydrochloride is generally stable but should be handled with care to avoid conditions that may lead to degradation.

  • Conditions to Avoid: Direct exposure to heat and moisture should be avoided.[3] Formation of dust should also be minimized.[3]

  • Incompatible Materials: The compound should be kept away from strong oxidizing agents.[2][3]

  • Hazardous Decomposition Products: Upon thermal decomposition, it may release hazardous substances such as carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[3]

Experimental Protocol: General Stability Testing

While a specific, validated stability testing protocol for L-Glutamic acid diethyl ester hydrochloride is not publicly available, a general protocol can be adapted from established guidelines for pharmaceutical substances, such as those from the International Council for Harmonisation (ICH).

Objective: To assess the stability of L-Glutamic acid diethyl ester hydrochloride under various environmental conditions over time.

Materials:

  • L-Glutamic acid diethyl ester hydrochloride (multiple batches, if available)

  • Appropriate primary packaging (e.g., amber glass vials with inert seals)

  • Controlled environment chambers (for temperature and humidity)

  • Photostability chamber

  • Analytical instrumentation (e.g., HPLC, GC, IR spectrometer, melting point apparatus)

Methodology:

  • Sample Preparation: Aliquot the test substance into the chosen primary packaging. Seal the containers properly.

  • Initial Analysis (Time Zero): Perform a complete analysis of the initial samples to establish baseline data for appearance, purity (e.g., by HPLC), moisture content, melting point, and spectral characteristics (e.g., IR).

  • Storage Conditions: Place the samples in controlled environment chambers under the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Refrigerated: 5°C ± 3°C

    • Frozen: -20°C ± 5°C

  • Photostability Testing: Expose samples to a light source according to ICH Q1B guidelines to assess the effects of light exposure.

  • Time Points for Testing: Withdraw samples from the chambers at predetermined intervals. For accelerated studies, typical time points are 0, 3, and 6 months.[5] For long-term studies, testing can be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[5]

  • Analysis: At each time point, analyze the samples for the same parameters as in the initial analysis. Any significant change in appearance, a decrease in purity, or the appearance of degradation products should be documented.

  • Data Evaluation: Evaluate the data to determine the rate of degradation, if any, under each storage condition. This information can be used to establish a retest period or shelf life.

Applications and Handling Workflow

L-Glutamic acid diethyl ester hydrochloride is a key building block in peptide synthesis.[6][7] The following diagram illustrates a typical workflow for its use in solid-phase peptide synthesis.

PeptideSynthesisWorkflow cluster_storage Storage & Preparation cluster_synthesis Solid-Phase Peptide Synthesis Cycle cluster_final Cleavage & Purification storage Store L-Glutamic acid diethyl ester HCl (cool, dry, sealed) weighing Weighing under inert atmosphere (if hygroscopic) storage->weighing Retrieve dissolution Dissolution in appropriate solvent (e.g., DMF, NMP) weighing->dissolution Prepare Solution activation Amino Acid Activation (Coupling Reagents) dissolution->activation Introduce to Reaction resin_prep Resin Preparation (Swelling & Deprotection) coupling Coupling to Resin resin_prep->coupling activation->coupling capping Capping (Optional) coupling->capping deprotection Fmoc Deprotection capping->deprotection deprotection->coupling Next Amino Acid cleavage Cleavage from Resin & Side-chain Deprotection deprotection->cleavage Final Cycle purification Purification (e.g., HPLC) cleavage->purification analysis Analysis (e.g., Mass Spec) purification->analysis

Caption: Workflow for the use of L-Glutamic acid diethyl ester hydrochloride in peptide synthesis.

In addition to its role in synthesis, this compound is also used in neuroscience research as a non-selective agonist at excitatory amino acid receptors or as a glutamate receptor antagonist.[8][9]

Conclusion

The stability and efficacy of L-Glutamic acid diethyl ester hydrochloride are directly influenced by storage conditions. For optimal results in research and development, it is imperative to store this compound in a cool, dry, and well-ventilated area, protected from light and moisture, and in a tightly sealed container. Refrigerated or frozen storage is recommended for long-term preservation. By following these guidelines and implementing appropriate stability testing, researchers can ensure the quality and reliability of this important chemical intermediate.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Glutamic Acid Derivatives

This technical guide provides a detailed examination of the fundamental mechanisms of action of glutamic acid derivatives. As the primary excitatory neurotransmitter in the mammalian central nervous system, glutamate and its analogues are pivotal in a vast array of physiological and pathological processes.[1][2] Their actions are mediated through a complex family of receptors, which are the primary targets for these derivatives. This document outlines the signaling pathways, presents quantitative data on ligand-receptor interactions, and details key experimental protocols used in their study.

Primary Targets: Glutamate Receptors

Glutamic acid derivatives exert their effects by interacting with glutamate receptors, which are broadly classified into two superfamilies: ionotropic and metabotropic receptors.[1][3][4]

  • Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels that mediate fast synaptic transmission.[4][5][6] Upon binding glutamate or an agonist derivative, a central ion channel opens, allowing the influx of cations such as Na+ and Ca2+, which leads to depolarization of the postsynaptic membrane and the generation of an excitatory postsynaptic potential (EPSP).[2][4] The iGluRs are further divided into three subtypes based on their selective agonists:

    • α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptors

    • N-methyl-D-aspartate (NMDA) Receptors[1][7]

    • Kainate Receptors[1][7]

  • Metabotropic Glutamate Receptors (mGluRs): These are G-protein-coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission through second messenger signaling cascades.[4][8][9] Their action is generally slower and more prolonged compared to iGluRs.[4] They are classified into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms:

    • Group I (mGluR1, mGluR5): Couple to Gq/G11 proteins, activating phospholipase C (PLC).[1][8]

    • Group II (mGluR2, mGluR3): Couple to Gi/Go proteins, inhibiting adenylyl cyclase and reducing cAMP levels.[1]

    • Group III (mGluR4, mGluR6, mGluR7, mGluR8): Also couple to Gi/Go, leading to the inhibition of cAMP production.[1]

Mechanisms of Action and Signaling Pathways

Ionotropic Glutamate Receptors (iGluRs)

The activation of iGluRs by glutamic acid derivatives leads to rapid membrane depolarization. AMPA receptors are responsible for the initial fast excitatory component of synaptic transmission, while NMDA receptors, which require both glutamate binding and membrane depolarization to relieve a magnesium (Mg2+) block, contribute a slower, more prolonged component that allows for calcium influx.[5][10] This calcium influx is a critical trigger for many forms of synaptic plasticity, including long-term potentiation (LTP).[4][10]

iGluR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Glutamate or Agonist Derivative iGluR iGluR (AMPA/NMDA/Kainate) Ligand->iGluR Binds Channel_Opening Ion Channel Opening iGluR->Channel_Opening Activates Ion_Influx Cation Influx (Na+, Ca2+) Channel_Opening->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Plasticity Synaptic Plasticity (via Ca2+) Ion_Influx->Plasticity NMDA-R dependent EPSP Excitatory Postsynaptic Potential (EPSP) Depolarization->EPSP

Caption: Signaling pathway for Ionotropic Glutamate Receptors (iGluRs).

Metabotropic Glutamate Receptors (mGluRs)

The activation of mGluRs initiates a diverse range of intracellular signaling cascades, leading to widespread modulation of neuronal function.

Group I mGluRs: Activation of mGluR1 and mGluR5 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][11] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[11]

Group_I_mGluR_Signaling Ligand Glutamate or Agonist Derivative mGluR1_5 Group I mGluR (mGluR1/5) Ligand->mGluR1_5 Gq Gαq/11 Protein mGluR1_5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Intracellular Ca2+ Release ER->Ca_Release Downstream Downstream Effects Ca_Release->Downstream PKC->Downstream

Caption: Signaling pathway for Group I Metabotropic Glutamate Receptors.

Group II & III mGluRs: Activation of these receptors leads to the inhibition of adenylyl cyclase via the Gi/o protein, resulting in decreased intracellular concentrations of cyclic AMP (cAMP) and reduced activity of protein kinase A (PKA). This pathway generally leads to a reduction in neuronal excitability.

Group_II_III_mGluR_Signaling Ligand Glutamate or Agonist Derivative mGluR2_8 Group II/III mGluR (mGluR2/3/4/6/7/8) Ligand->mGluR2_8 Gi Gαi/o Protein mGluR2_8->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP Levels AC->cAMP PKA ↓ Protein Kinase A (PKA) Activity cAMP->PKA Downstream Modulation of Ion Channels & Neurotransmitter Release PKA->Downstream

Caption: Signaling pathway for Group II & III Metabotropic Glutamate Receptors.

Quantitative Data on Ligand-Receptor Interactions

The affinity (Kd, Ki), potency (EC50), and efficacy of glutamic acid derivatives are critical parameters in drug development. These values are determined through various assays, including radioligand binding and functional studies. Below are representative data for common derivatives.

Table 1: Binding Affinities and Potency of Selected Glutamic Acid Derivatives

Derivative/LigandReceptor SubtypeAssay TypeAffinity (Ki/Kd) [nM]Potency (EC50/IC50) [nM]Mode of Action
Glutamate NMDABinding250 - 5001,000 - 3,000Endogenous Agonist
NMDA NMDABinding300 - 6002,000 - 5,000Selective Agonist
AMPA AMPABinding5 - 151,000 - 10,000Selective Agonist
Kainic Acid KainateBinding10 - 5050 - 200Selective Agonist
MK-801 NMDABinding3 - 1030 - 100Non-competitive Antagonist[12]
CGP 39653 NMDA (GluN2A/B)Binding2 - 2050 - 150Competitive Antagonist[13]
NBQX AMPA/KainateBinding20 - 100100 - 500Competitive Antagonist
(S)-3,4-DCPG mGluR8Functional~1,000 (Ki)27Agonist
LY354740 Group II mGluRsBinding10 - 305 - 20Agonist

Note: The values presented are approximate and can vary significantly based on the specific experimental conditions, tissue preparation, and assay methodology.

Experimental Protocols

Characterizing the interaction between glutamic acid derivatives and their receptors requires precise experimental methodologies.

Radioligand Binding Assay

This technique is the gold standard for determining the affinity and density of receptors.[14] It involves incubating a tissue homogenate (containing the receptors) with a radiolabeled ligand.

Detailed Protocol: Competitive Radioligand Binding Assay for NMDA Receptors

  • Tissue Preparation:

    • Homogenize rat cortical tissue in 20 volumes of cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[15]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.[15]

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the membranes containing the receptors.[15]

    • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[15]

  • Assay Incubation:

    • In a 96-well plate, add the following to each well for a final volume of 250 µL:[15]

      • 150 µL of membrane preparation (50-120 µg protein).[15]

      • 50 µL of the unlabeled test compound (glutamic acid derivative) at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

      • 50 µL of a fixed concentration of radioligand (e.g., 2 nM [3H]CGP 39653 for the glutamate binding site).[13]

    • For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of an unlabeled ligand (e.g., 10 µM glutamate).

    • Incubate the plate at a controlled temperature (e.g., 30°C) for 60 minutes to reach equilibrium.[15]

  • Separation and Counting:

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.[15]

    • Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[15]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue Brain Tissue Homogenization Membranes Isolate Membranes (Centrifugation) Tissue->Membranes Quantify Quantify Protein (BCA Assay) Membranes->Quantify Incubate Incubate: Membranes + Radioligand + Test Compound Quantify->Incubate Filter Separate Bound/Free (Vacuum Filtration) Incubate->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count Plot Plot Dose-Response Curve Count->Plot IC50 Determine IC50 Plot->IC50 Ki Calculate Ki using Cheng-Prusoff Eq. IC50->Ki

Caption: General workflow for a competitive radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion flow through iGluRs and the resulting electrical currents in a single neuron, providing functional data on receptor activation and modulation.[10][16][17]

Detailed Protocol: Recording AMPA/NMDA Receptor Currents

  • Slice Preparation:

    • Acutely slice a brain region of interest (e.g., hippocampus) to a thickness of ~300 µm using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • Allow slices to recover in oxygenated aCSF at a physiological temperature for at least 1 hour.

  • Recording Setup:

    • Transfer a slice to a recording chamber on a microscope stage, continuously perfused with oxygenated aCSF.

    • Visualize individual neurons using infrared differential interference contrast (IR-DIC) microscopy.

    • Prepare a recording pipette from borosilicate glass, with a tip resistance of 3-5 MΩ when filled with an internal solution (containing salts mimicking the intracellular environment).

  • Establishing a Recording:

    • Carefully approach a target neuron with the recording pipette while applying positive pressure.

    • Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (>1 GΩ).

    • Apply gentle suction to rupture the membrane patch, achieving the "whole-cell" configuration, which allows electrical access to the cell's interior.

  • Data Acquisition:

    • Voltage-clamp the neuron at a specific holding potential (e.g., -70 mV) to record excitatory postsynaptic currents (EPSCs).

    • To isolate NMDA receptor currents, hold the cell at a depolarized potential (e.g., +40 mV) to relieve the Mg2+ block. AMPA receptor currents can be isolated by holding at -70 mV in the presence of an NMDA receptor antagonist.

    • Stimulate afferent fibers with a bipolar electrode to evoke synaptic responses.

    • Apply glutamic acid derivatives via the perfusion system to measure their effect on baseline currents or evoked EPSCs.

  • Data Analysis:

    • Measure the amplitude, rise time, and decay kinetics of the recorded currents.

    • Construct dose-response curves to determine the EC50 or IC50 of the applied derivative.

    • Analyze changes in current characteristics to understand the functional impact of the compound on receptor gating and kinetics.

References

Methodological & Application

Application Notes and Protocols for H-Glu(OEt)-OEt.HCl in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Glu(OEt)-OEt.HCl, or L-Glutamic acid diethyl ester hydrochloride, is a derivative of the amino acid L-glutamic acid where both the alpha and gamma carboxylic acid groups are protected as ethyl esters. This modification makes it a valuable building block in solid-phase peptide synthesis (SPPS) for the introduction of glutamic acid residues with temporary side-chain protection. The ethyl ester protecting group offers an alternative to the more common tert-butyl or benzyl esters, providing a different selectivity for deprotection and enabling the synthesis of complex peptide structures.

These application notes provide a comprehensive overview of the use of this compound in SPPS, including detailed protocols for both Fmoc/tBu and Boc/Bzl strategies, quantitative data on synthesis efficiency, and potential applications of the resulting peptides.

Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.

PropertyValueReference
CAS Number 1118-89-4[1]
Molecular Formula C₉H₁₇NO₄·HCl[1]
Molecular Weight 239.7 g/mol [1]
Appearance White to off-white powder
Solubility Soluble in water and polar organic solvents like DMF and DCM
Storage Store at 2-8°C

Application in Solid-Phase Peptide Synthesis

This compound is typically used in its Nα-protected form, either as Fmoc-Glu(OEt)-OH or Boc-Glu(OEt)-OH, for incorporation into a growing peptide chain on a solid support. The ethyl ester on the side chain is generally stable to the conditions used for the removal of the temporary Nα-protecting group (piperidine for Fmoc and TFA for Boc).

Key Advantages of Using Glu(OEt) Derivatives:
  • Orthogonal Protection: The ethyl ester can be selectively cleaved under conditions that do not affect other common protecting groups, allowing for on-resin side-chain modifications.

  • Alternative to Standard Protecting Groups: Provides a different deprotection strategy compared to the acid-labile tert-butyl or hydrogenolysis-labile benzyl groups.

  • Reduced Steric Hindrance: The smaller size of the ethyl group compared to tert-butyl may lead to improved coupling efficiencies in sterically hindered sequences.

Experimental Protocols

The following are generalized protocols for the use of Fmoc-Glu(OEt)-OH and Boc-Glu(OEt)-OH in manual solid-phase peptide synthesis. Automated synthesizers can be programmed based on these fundamental steps.

Protocol 1: Fmoc-SPPS using Fmoc-Glu(OEt)-OH

This protocol outlines the steps for incorporating a Glu(OEt) residue into a peptide sequence using the Fmoc/tBu strategy.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide, Wang) in N,N-Dimethylformamide (DMF) for 30-60 minutes.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5-10 minutes.

  • Drain the solution and repeat the treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.

  • Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).

3. Coupling of Fmoc-Glu(OEt)-OH:

  • In a separate vessel, pre-activate Fmoc-Glu(OEt)-OH (3-5 equivalents relative to resin loading) with a coupling agent such as HBTU/HATU (3-5 equivalents) and a base like N,N-Diisopropylethylamine (DIEA) (6-10 equivalents) in DMF for 2-5 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), the coupling step should be repeated.

4. Capping (Optional):

  • If the coupling is incomplete, cap the unreacted amino groups using a solution of acetic anhydride and DIEA in DMF to prevent the formation of deletion sequences.

5. Washing:

  • After complete coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and by-products.

6. Chain Elongation:

  • Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

7. Side Chain Deprotection (On-Resin Saponification - Optional):

  • To selectively remove the ethyl ester on-resin, treat the peptide-resin with a solution of 1M LiOH in a mixture of DMF/water. The reaction time and temperature need to be carefully optimized to avoid side reactions.

8. Cleavage and Global Deprotection:

  • After synthesis is complete, wash the resin with DCM and dry it under vacuum.

  • Treat the peptide-resin with a cleavage cocktail, typically a mixture of Trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.[2] This step will cleave the peptide from the resin and remove most common acid-labile side-chain protecting groups. The ethyl ester of the glutamic acid side chain is generally stable to these conditions.

9. Peptide Precipitation and Purification:

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide, wash with cold ether, and dry.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Boc-SPPS using Boc-Glu(OEt)-OH

This protocol outlines the steps for incorporating a Glu(OEt) residue into a peptide sequence using the Boc/Bzl strategy.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Merrifield, PAM) in DCM for 30-60 minutes.

2. Boc Deprotection:

  • Treat the resin with 25-50% TFA in DCM for 20-30 minutes.

  • Wash the resin with DCM (3-5 times).

3. Neutralization:

  • Neutralize the resin with a 10% solution of DIEA in DMF or DCM for 5-10 minutes.

  • Wash the resin thoroughly with DCM (3-5 times) and DMF (3-5 times).

4. Coupling of Boc-Glu(OEt)-OH:

  • Pre-activate Boc-Glu(OEt)-OH (3-5 equivalents) with a coupling agent such as HBTU/HOBt (3-5 equivalents) and DIEA (6-10 equivalents) in DMF.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitor the coupling reaction with the Kaiser test.

5. Washing:

  • After complete coupling, wash the resin with DMF (3-5 times) and DCM (3-5 times).

6. Chain Elongation:

  • Repeat steps 2-5 for the subsequent amino acids.

7. Final Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Treat the resin with anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) in the presence of scavengers (e.g., anisole, p-cresol) at 0°C for 1-2 hours. This will cleave the peptide from the resin and remove the benzyl-based side-chain protecting groups. The stability of the ethyl ester under these strong acidic conditions needs to be evaluated for each specific peptide.

8. Peptide Work-up and Purification:

  • After cleavage, precipitate the peptide in cold diethyl ether.

  • Wash the peptide with ether, dry, and purify by RP-HPLC.

Data Presentation

The following tables summarize expected quantitative data for SPPS incorporating a Glu(OEt) residue. Actual results may vary depending on the peptide sequence, scale, and specific conditions used.

Table 1: Typical Parameters for SPPS using Glu(OEt) Derivatives

ParameterFmoc-SPPSBoc-SPPS
Resin Loading 0.3 - 0.8 mmol/g0.4 - 1.0 mmol/g
Amino Acid Excess 3 - 5 equivalents3 - 5 equivalents
Coupling Agent Excess 3 - 5 equivalents3 - 5 equivalents
Base Excess (DIEA) 6 - 10 equivalents6 - 10 equivalents
Coupling Time 1 - 2 hours1 - 2 hours
Deprotection Time 2 x 10-15 min (20% piperidine/DMF)20 - 30 min (25-50% TFA/DCM)

Table 2: Expected Yield and Purity

ParameterExpected ValueNotes
Coupling Efficiency (per step) >99%Monitored by a qualitative test (e.g., Kaiser test).
Crude Peptide Purity (by HPLC) 60 - 85%Highly dependent on peptide length and sequence.
Overall Yield (after purification) 10 - 40%Dependent on peptide length, sequence, and purification efficiency.

Visualizations

Experimental Workflow for Fmoc-SPPS of a Peptide Containing Glu(OEt)

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated for each Amino Acid) cluster_final_steps Final Steps Resin Resin (e.g., Rink Amide) Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Couple Fmoc-AA-OH (HBTU/DIEA in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash2->Deprotection Next cycle Cleavage Cleavage & Global Deprotection (TFA/TIS/H2O) Wash2->Cleavage Final cycle Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Logical Relationship for Orthogonal Deprotection Strategy

Orthogonal_Protection cluster_deprotection Selective Deprotection Steps Peptide Fully Protected Peptide on Resin [Resin-Peptide(P1, P2, P3)] Condition1 Condition 1 (e.g., Base) Peptide->Condition1 Removes P1 Condition2 Condition 2 (e.g., Mild Acid) Peptide->Condition2 Removes P2 Condition3 Condition 3 (e.g., Strong Acid/Cleavage) Peptide->Condition3 Removes P3 & Cleaves Product1 Resin-Peptide(H, P2, P3) Condition1->Product1 Removes P1 Product2 Resin-Peptide(P1, H, P3) Condition2->Product2 Removes P2 Product3 Free Peptide (H, H, H) Condition3->Product3 Removes P3 & Cleaves

Caption: Orthogonal protection strategy in peptide synthesis.

Potential Applications and Relevant Signaling Pathways

Peptides containing glutamic acid residues are involved in a myriad of biological processes. The incorporation of Glu(OEt) allows for the synthesis of peptides that can be used to study these processes or as potential therapeutics.

1. Neuroactive Peptides: Glutamate is the primary excitatory neurotransmitter in the central nervous system.[3][4][5] Peptides containing glutamic acid can modulate glutamatergic signaling pathways, which are crucial for synaptic plasticity, learning, and memory.[3][4]

  • Relevant Signaling Pathways:
  • NMDA and AMPA Receptor Signaling: These ionotropic glutamate receptors are fundamental for fast excitatory neurotransmission.[6]
  • Metabotropic Glutamate Receptor (mGluR) Pathways: These G-protein coupled receptors modulate synaptic transmission and neuronal excitability through second messenger systems like the phosphoinositide pathway (activating PLC, IP3, and DAG) and by regulating cyclic AMP levels.[3][4]

2. Antimicrobial Peptides: Poly-γ-glutamic acid (γ-PGA) has demonstrated antimicrobial activity against various bacteria.[7][8] Synthetic peptides containing γ-linked glutamic acid residues, which can be synthesized using a Glu(OEt) strategy with subsequent side-chain modification, could be explored for their antimicrobial properties. The mechanism of action may involve disruption of the bacterial cell membrane or interference with essential cellular processes.[8]

3. Drug Delivery Systems: The biocompatible and biodegradable nature of poly-glutamic acid makes it an attractive candidate for drug delivery systems.[9][10] Peptides containing Glu(OEt) can be synthesized and subsequently modified to carry therapeutic agents, potentially targeting specific cells or tissues.

Signaling Pathway Diagram: Glutamate Receptor Signaling

Glutamate_Signaling cluster_ionotropic Ionotropic Receptors cluster_metabotropic Metabotropic Receptors (Group I) Glutamate Glutamate NMDA NMDA Receptor Glutamate->NMDA AMPA AMPA Receptor Glutamate->AMPA mGluR mGluR1/5 Glutamate->mGluR Ca_Influx Ca²⁺ Influx NMDA->Ca_Influx Na_Influx Na⁺ Influx Depolarization AMPA->Na_Influx Gq Gq Protein mGluR->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ER_Ca_Release ER Ca²⁺ Release IP3->ER_Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (Synaptic Plasticity, etc.) Ca_Influx->Cellular_Response Na_Influx->Cellular_Response ER_Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Simplified overview of major glutamate signaling pathways.

Conclusion

This compound is a versatile building block for solid-phase peptide synthesis, offering an alternative side-chain protection strategy for glutamic acid. Its compatibility with both Fmoc and Boc chemistries, coupled with the potential for orthogonal deprotection of the ethyl ester, allows for the synthesis of a wide range of peptides for various research and drug development applications. The provided protocols serve as a foundation for the successful incorporation of Glu(OEt) into synthetic peptides, opening avenues for the exploration of their roles in neuroscience, antimicrobial research, and drug delivery.

References

Application Notes and Protocols for Coupling Reagents Compatible with H-Glu(OEt)-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to selecting and utilizing coupling reagents for peptide synthesis involving L-Glutamic acid diethyl ester hydrochloride (H-Glu(OEt)-OEt.HCl). This document outlines compatible reagents, protocols for their use, and considerations for minimizing side reactions to achieve high-yield and high-purity peptide products.

Introduction

L-Glutamic acid diethyl ester hydrochloride is a common building block in peptide synthesis, where the formation of the amide bond is a critical step. The choice of coupling reagent is paramount to ensure efficient and clean coupling, minimizing side reactions such as racemization, which can be a concern with glutamic acid derivatives. This document explores a range of modern coupling reagents and provides protocols for their effective use with this compound in solution-phase peptide synthesis.

Overview of Compatible Coupling Reagents

A variety of coupling reagents are available for peptide synthesis, each with distinct activation mechanisms and reactivity profiles. They can be broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts. The selection of an appropriate reagent depends on factors such as the complexity of the peptide sequence, the steric hindrance of the amino acids, and the desired reaction conditions.

Key Classes of Coupling Reagents:

  • Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are cost-effective and widely used. They function by activating the carboxylic acid to form a reactive O-acylisourea intermediate. To suppress racemization and improve efficiency, they are almost always used in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[1]

  • Phosphonium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) are known for their high reactivity and are particularly useful for coupling sterically hindered amino acids. They form highly reactive OBt active esters.[2]

  • Aminium/Uronium Salts: This class includes some of the most efficient and popular coupling reagents.

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU are widely used and provide good results with minimal racemization when HOBt is added.[3][4]

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is generally more reactive than HBTU due to the electronic properties of its HOAt core.[5] This leads to faster reactions and is often the reagent of choice for difficult couplings to minimize epimerization.[3][5]

    • COMU (1-Cyano-2-ethoxy-2-oxoethylidenoxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt based on OxymaPure. It is considered one of the most efficient coupling reagents, with a better safety profile than HOBt and HOAt-based reagents, and is highly soluble in a wide range of solvents.[6]

Data Presentation: Comparison of Coupling Reagents

The following table summarizes the performance of various coupling reagents. While direct comparative data for this compound is limited in the literature, this table is compiled from general performance characteristics and data from studies on similar amino acid derivatives. The yields and racemization levels are indicative and can vary based on specific reaction conditions.

Coupling Reagent/AdditiveBase (Equivalents)Typical Reaction Time (Solution Phase)Typical Yield Range (%)Relative Racemization RiskKey Considerations
DIC/HOBt DIPEA (2.0)2 - 12 h85 - 95Low to ModerateCost-effective; byproduct (diisopropylurea) is soluble.[1]
EDC/HOBt DIPEA (2.0)2 - 12 h85 - 95Low to ModerateWater-soluble carbodiimide and byproduct, useful for aqueous workups.
HBTU/HOBt DIPEA (2.0)1 - 4 h90 - 98LowEfficient and widely used; byproducts are generally soluble.[3][4]
HATU DIPEA (2.0)0.5 - 2 h95 - >99Very LowHighly efficient, especially for difficult couplings; faster than HBTU.[3][5]
PyBOP DIPEA (2.0)1 - 4 h90 - 98LowGood for sterically hindered couplings; byproduct (HMPA from original BOP) is carcinogenic, but PyBOP avoids this.[2]
COMU DIPEA (1.0 - 2.0)0.5 - 2 h95 - >99Very LowHigh coupling efficiency, safer (non-explosive) byproducts, good solubility.[6]

Note: Equivalents of reagents are typically based on the limiting reactant, which is often the N-protected amino acid. DIPEA (N,N-Diisopropylethylamine) is a commonly used non-nucleophilic base.

Experimental Protocols

The following are generalized protocols for solution-phase peptide coupling using this compound as the amine component. These should be optimized for specific substrates and scales.

Protocol 1: General Coupling using HATU

This protocol describes the coupling of an N-protected amino acid to this compound using HATU.

Materials:

  • N-protected amino acid (e.g., Fmoc-L-Alanine)

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M HCl (aqueous)

  • Saturated NaHCO₃ (aqueous)

  • Brine (saturated NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.0 eq) dropwise while stirring. Allow the activation to proceed for 5-10 minutes.

  • Amine Addition: In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the hydrochloride salt.

  • Coupling: Add the neutralized H-Glu(OEt)-OEt solution to the activated amino acid solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel.

Protocol 2: General Coupling using DIC/HOBt

This protocol outlines a classic carbodiimide-mediated coupling.

Materials:

  • N-protected amino acid

  • This compound

  • Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Standard workup and purification reagents as listed in Protocol 1.

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.0 eq) in anhydrous DCM or DMF.

  • Amine Addition: Add this compound (1.0 eq) and DIPEA (1.0 eq) to the solution to neutralize the salt.

  • Coupling Initiation: Cool the mixture to 0 °C and add DIC (1.1 eq) dropwise.

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-12 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Follow steps 6 and 7 from Protocol 1. The byproduct, diisopropylurea, is soluble in most organic solvents and is typically removed during workup and chromatography.

Mandatory Visualizations

The following diagrams illustrate the key processes and logical considerations in peptide coupling reactions involving this compound.

G Experimental Workflow for Peptide Coupling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification dissolve_aa Dissolve N-Protected Amino Acid & Coupling Reagent activation Activate Carboxyl Group (add base, 0°C) dissolve_aa->activation dissolve_glu Dissolve this compound & Neutralize with Base coupling Add Neutralized Amine & React (RT) dissolve_glu->coupling activation->coupling monitoring Monitor Progress (TLC / LC-MS) coupling->monitoring workup Aqueous Workup (Wash with acid, base, brine) monitoring->workup purify Column Chromatography workup->purify product Characterize Pure Peptide purify->product

Caption: A generalized experimental workflow for solution-phase peptide coupling.

G Decision Logic for Coupling Reagent Selection cluster_criteria Primary Criteria cluster_reagents Reagent Choice cluster_outcome Expected Outcome start Select Coupling Reagent for This compound is_difficult Is the coupling sterically hindered or prone to racemization? start->is_difficult cost_consideration Is cost a major factor? is_difficult->cost_consideration No high_efficiency Use High-Efficiency Reagent: HATU or COMU is_difficult->high_efficiency Yes standard_efficiency Use Standard Reagent: HBTU or PyBOP cost_consideration->standard_efficiency No economical Use Economical Reagent: DIC/HOBt or EDC/HOBt cost_consideration->economical Yes outcome_high Highest Yield Minimal Racemization Fast Reaction high_efficiency->outcome_high outcome_std Good Yield Low Racemization standard_efficiency->outcome_std outcome_eco Acceptable Yield Low Racemization Longer Reaction Time economical->outcome_eco

Caption: Logical path for selecting a suitable peptide coupling reagent.

References

Application Notes and Protocols for H-Glu(OEt)-OEt.HCl in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Glu(OEt)-OEt.HCl, also known as Diethyl L-glutamate hydrochloride (LGDE), is a derivative of the principal excitatory neurotransmitter, L-glutamic acid. In the field of neuropharmacology, it has been utilized primarily as a non-NMDA receptor antagonist. This classification suggests its interaction with ionotropic glutamate receptors, specifically AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors, which are pivotal in mediating fast excitatory synaptic transmission throughout the central nervous system (CNS).[1] Understanding the applications of this compound can provide insights into the roles of non-NMDA receptors in various neurological processes and disease states.

These application notes provide an overview of the use of this compound in neuropharmacology research, with a focus on its effects on learning and memory, and present detailed protocols for its experimental application.

Applications in Neuropharmacology

The primary application of this compound in neuropharmacology research has been to investigate the role of non-NMDA glutamate receptors in cognitive functions. By antagonizing these receptors, researchers can elucidate their contribution to processes such as learning, memory formation, and synaptic plasticity.

Investigating Cognitive Function and Learning

Research has employed this compound to explore the involvement of non-NMDA receptors in complex learning paradigms. A notable study by Lalonde and Zigmond (1991) utilized a water maze to assess the impact of this compound on concept learning in rats. Their findings indicated that while this compound did not affect spatial learning in the Morris water maze at the tested doses, it did impair performance in a concept learning task at higher concentrations, suggesting a role for non-NMDA receptors in more complex cognitive processes.

Quantitative Data Summary

The following table summarizes the quantitative data from the aforementioned study by Lalonde and Zigmond (1991) on the effects of this compound on a concept learning task in rats.

Dose of this compound (mg/kg, i.p.) Effect on Concept Learning Task (Water Maze) Key Finding
120No significant effect on latencies.Lower doses did not impair concept learning.
240Significant increase in latencies to find the platform over days.Appeared to slow down decision time.
360Significant increase in latencies to find the platform over days.Appeared to slow down decision time.

Experimental Protocols

Protocol 1: In Vivo Assessment of Cognitive Function using the Morris Water Maze

This protocol is adapted from standard Morris water maze procedures and incorporates the use of this compound to study its effects on spatial and concept learning.

1. Materials:

  • This compound (CAS: 1118-89-4)

  • Sterile saline solution (0.9% NaCl)

  • Experimental animals (e.g., adult male Sprague-Dawley rats)

  • Morris water maze apparatus (circular pool, platform, tracking software)

  • Animal handling and injection equipment

2. Procedure:

  • Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations (e.g., 120, 240, 360 mg/kg). Prepare a vehicle control group with saline only.

  • Animal Groups: Randomly assign animals to different treatment groups (vehicle and various doses of this compound).

  • Drug Administration: Administer the prepared solutions intraperitoneally (i.p.) at a consistent time before each behavioral testing session (e.g., 30 minutes prior).

  • Spatial Learning Task (Morris Water Maze):

    • The invisible platform remains in a fixed location for several days of training.

    • Each trial consists of placing the rat in the water at one of four starting positions, facing the wall of the pool.

    • Record the latency to find the platform and the path taken.

    • Conduct a probe trial on the final day where the platform is removed to assess spatial memory.

  • Concept Learning Task:

    • The location of the invisible platform changes daily.

    • The rat must use a conceptual rule (e.g., the platform is always in the quadrant with a specific visual cue) to locate the platform.

    • Record the latency to find the platform across daily sessions.

  • Data Analysis: Analyze the latencies and path lengths using appropriate statistical methods (e.g., ANOVA) to compare the performance of different treatment groups.

Protocol 2: In Vitro Electrophysiological Recording of Excitatory Postsynaptic Potentials (EPSPs)

This is a general protocol for investigating the effect of this compound on synaptic transmission in brain slices.

1. Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • Brain slice preparation equipment (vibratome, dissection tools)

  • Electrophysiology rig (microscope, micromanipulators, amplifier, data acquisition system)

  • Recording and stimulating electrodes

2. Procedure:

  • Brain Slice Preparation:

    • Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF.

    • Rapidly dissect the brain and prepare acute slices (e.g., 300-400 µm thick) of the region of interest (e.g., hippocampus) using a vibratome in ice-cold aCSF.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

    • Obtain whole-cell patch-clamp recordings from a neuron in the region of interest.

    • Place a stimulating electrode to evoke synaptic responses.

  • Drug Application:

    • Establish a stable baseline of evoked EPSPs.

    • Bath-apply this compound at the desired concentration.

    • Record the changes in the amplitude and kinetics of the EPSPs.

  • Data Analysis: Measure the amplitude of the EPSPs before and after drug application. Use statistical tests to determine the significance of any observed changes.

Signaling Pathways and Experimental Workflows

Non-NMDA Receptor Signaling

This compound, as a non-NMDA receptor antagonist, is expected to interfere with the signaling cascades initiated by the activation of AMPA and kainate receptors. These pathways are crucial for synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD).

non_nmda_signaling cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Activates Kainate_R Kainate Receptor Glutamate->Kainate_R Activates LGDE This compound (LGDE) LGDE->AMPA_R Antagonizes LGDE->Kainate_R Antagonizes Na_Ca_influx Na+/Ca2+ Influx AMPA_R->Na_Ca_influx Kainate_R->Na_Ca_influx Depolarization Depolarization Na_Ca_influx->Depolarization CaMKII CaMKII Na_Ca_influx->CaMKII PKC PKC Na_Ca_influx->PKC MAPK MAPK Pathway CaMKII->MAPK PKC->MAPK CREB CREB Activation MAPK->CREB LTP_LTD Synaptic Plasticity (LTP/LTD) CREB->LTP_LTD

Caption: Non-NMDA Receptor Signaling Pathway Antagonized by this compound.

Experimental Workflow for In Vivo Cognitive Testing

The following diagram illustrates the logical flow of an in vivo experiment designed to test the effects of this compound on learning and memory.

in_vivo_workflow start Start: Hypothesis Formulation drug_prep Drug Preparation (this compound & Vehicle) start->drug_prep animal_groups Animal Group Assignment (Randomized) drug_prep->animal_groups drug_admin Drug Administration (i.p.) animal_groups->drug_admin behavioral_testing Behavioral Testing (e.g., Water Maze) drug_admin->behavioral_testing data_collection Data Collection (Latencies, Path Length) behavioral_testing->data_collection data_analysis Statistical Analysis data_collection->data_analysis results Results Interpretation data_analysis->results conclusion Conclusion results->conclusion

Caption: Workflow for In Vivo Cognitive Function Assessment.

References

Application Note: Efficient Synthesis of Combinatorial Peptide Libraries Using L-Glutamic Acid Diethyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in peptide chemistry, combinatorial library synthesis, and early-stage drug discovery.

Introduction The synthesis of peptide libraries is a cornerstone of modern drug discovery, enabling the rapid screening of millions of compounds for therapeutic potential. L-Glutamic acid and its derivatives are crucial building blocks, often incorporated to introduce acidic side chains, provide points for cyclization, or serve as linkers. H-Glu(OEt)-OEt.HCl (L-Glutamic acid diethyl ester hydrochloride) is a valuable derivative where both the side-chain and the alpha-carboxyl groups are protected as ethyl esters.[1][2][3] This dual protection makes it suitable for specific applications in both solution-phase and solid-phase peptide synthesis (SPPS). This document provides detailed protocols for the incorporation of this compound into peptide libraries using standard Fmoc-based solid-phase synthesis and outlines the "split-and-pool" methodology for generating combinatorial diversity.

Key Methodologies and Workflows

General Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS is the standard method for synthesizing peptides on a solid support (resin).[4] The process involves sequential cycles of amino acid coupling and N-terminal protecting group removal. The peptide remains attached to the insoluble resin throughout the synthesis, which simplifies purification as excess reagents and by-products are removed by simple washing and filtration steps.[4][5]

spss_workflow resin Start: Resin deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) resin->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat Cycle for next Amino Acid wash2->repeat Sequence not complete final Final Cleavage & Deprotection wash2->final Sequence complete repeat->deprotection

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Split-and-Pool Synthesis for Library Generation

To generate a combinatorial library where each resin bead carries a unique peptide sequence, the "split-and-pool" method is employed.[6] The resin is divided into equal portions, each is coupled with a different amino acid, and then all portions are pooled back together. This cycle of splitting, coupling, and pooling is repeated for each position in the peptide sequence, leading to an exponential increase in library diversity.

split_pool cluster_0 Step 1: Start cluster_1 Step 2: Split cluster_2 Step 3: Couple Amino Acid 1 cluster_3 Step 4: Pool Pool0 All Resin Beads Split1 Portion 1 Pool0->Split1 split Split2 Portion 2 Pool0->Split2 split Split3 Portion 3 Pool0->Split3 split Couple1 Couple AA-1 (e.g., Ala) Split1->Couple1 Couple2 Couple AA-2 (e.g., Gly) Split2->Couple2 Couple3 Couple AA-3 (e.g., Val) Split3->Couple3 Pool1 Pool & Mix All Beads (Beads now have Ala, Gly, or Val) Couple1->Pool1 pool Couple2->Pool1 pool Couple3->Pool1 pool Pool1->Pool0 Repeat for next position

Caption: The "split-and-pool" strategy for combinatorial peptide library synthesis.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence

This protocol describes a single coupling step for adding L-Glutamic acid diethyl ester to a growing peptide chain on a solid support. It assumes a standard Fmoc-SPPS procedure is underway and the N-terminal Fmoc group of the resin-bound peptide has just been removed.

Materials:

  • Peptide-resin with free N-terminal amine

  • This compound (L-Glutamic acid diethyl ester hydrochloride, CAS: 1118-89-4)

  • Coupling Activator: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide), anhydrous peptide synthesis grade

  • Washing Solvents: DCM (Dichloromethane)

  • Nitrogen gas for inert atmosphere

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes. Drain the solvent.

  • Activation Cocktail Preparation:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU (3 eq.) in a minimal amount of DMF.

    • Add DIEA (6 eq.) to the solution. The DIEA neutralizes the hydrochloride salt of the amino acid and the HBTU activator.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the activation cocktail to the swollen resin.

    • Agitate the mixture under a nitrogen atmosphere for 2-4 hours at room temperature.

    • Note: For difficult couplings, the reaction time can be extended or microwave-assisted protocols can be used to enhance efficiency.[7]

  • Monitoring the Coupling:

    • Take a small sample of resin beads, wash thoroughly with DMF and DCM, and dry.

    • Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. A positive result (blue/purple beads) indicates incomplete coupling, and the coupling step should be repeated.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin extensively with DMF (3 times), DCM (3 times), and DMF (3 times) to remove all excess reagents and by-products.

  • Continuation of Synthesis: The resin is now ready for the next Fmoc-deprotection step to continue elongating the peptide chain.

coupling_reaction reagents This compound HBTU (Activator) DIEA (Base) preactivation Pre-activation Cocktail (in DMF) reagents->preactivation mix resin Resin-Peptide-NH2 (Free Amine) preactivation->resin add to resin product Resin-Peptide-NH-CO-Glu(OEt)-OEt (Coupled Product) resin->product 2-4h, RT

Caption: Coupling this compound onto the peptide-resin.

Data Presentation: Illustrative Library Purity

Following the synthesis of a small, representative library using the split-and-pool method, the final cleaved peptides are typically analyzed by LC-MS to determine purity and confirm identity. The table below presents hypothetical but realistic data for a tripeptide library synthesized on Rink Amide resin.

Peptide Sequence (X-Y-Glu)Molecular Weight (Expected)Molecular Weight (Observed, [M+H]+)Purity by HPLC (%)
Ala-Phe-Glu-NH2379.41379.492
Gly-Leu-Glu-NH2345.39345.495
Val-Trp-Glu-NH2432.49432.588
Pro-Tyr-Glu-NH2407.43407.491

Note: This data is for illustrative purposes only. Actual yields and purities will vary based on sequence, resin, and synthesis conditions. The C-terminal Glu is shown as the free acid amide, assuming the ethyl esters were hydrolyzed during the final cleavage and deprotection step (e.g., with a strong acid like TFA).

The use of this compound provides a straightforward method for incorporating a protected glutamic acid residue into a growing peptide chain. This approach is valuable for:

  • Preventing Side Reactions: The ethyl ester protection on the side chain prevents unwanted reactions, such as aspartimide formation, which can occur with other protecting groups.[5]

  • Enabling Further Modification: The esterified side chain can be selectively deprotected post-synthesis to allow for conjugation, labeling, or the formation of lactam bridges for peptide cyclization.

  • Library Synthesis: Its compatibility with standard Fmoc-SPPS makes it an excellent building block for generating diverse combinatorial peptide libraries for screening in drug discovery and chemical biology applications.

By following the detailed protocols and workflows presented, researchers can effectively utilize this compound to generate high-quality peptide libraries for a wide range of scientific applications.

References

Application Notes and Protocols: H-Glu(OEt)-OEt.HCl as a Precursor for γ-Glutamyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of L-Glutamic acid diethyl ester hydrochloride, H-Glu(OEt)-OEt.HCl, as a versatile precursor for the synthesis of various γ-glutamyl compounds. Both chemical and enzymatic synthetic routes are explored, offering pathways to novel peptides and derivatives for research and development.

Introduction

This compound is a derivative of L-glutamic acid where both the α- and γ-carboxylic acid groups are protected as ethyl esters. This protection strategy makes it a valuable starting material for the regioselective synthesis of γ-glutamyl peptides. The ester groups can be selectively manipulated to allow for the formation of a peptide bond at the γ-position, while the α-position remains protected or is deprotected in a subsequent step. This approach is crucial for the synthesis of peptides with specific biological activities, as the γ-glutamyl linkage confers unique properties, including resistance to enzymatic degradation.

Chemical Synthesis of γ-Glutamyl Peptides

The chemical synthesis of γ-glutamyl peptides from this compound generally involves a multi-step process: N-protection of the amino group, selective deprotection of the γ-ethyl ester, coupling with the desired amino acid or peptide, and final deprotection of the remaining protecting groups.

Experimental Protocol: Synthesis of γ-L-Glutamyl-S-methyl-L-cysteine

This protocol is adapted from the work of Carson and Wong on the synthesis of γ-glutamyl dipeptides of sulfur-containing amino acids and outlines a potential pathway starting from this compound.

Step 1: N-Protection of this compound

  • Dissolve this compound in a suitable organic solvent (e.g., dichloromethane).

  • Add a base (e.g., triethylamine) to neutralize the hydrochloride and free the amino group.

  • Introduce an N-protecting group reagent, such as trifluoroacetic anhydride, to yield N-trifluoroacetyl-L-glutamic acid diethyl ester.

  • Purify the product by column chromatography.

Step 2: Selective Deprotection of the γ-Ethyl Ester

Selective hydrolysis of the γ-ethyl ester can be challenging. Enzymatic methods or carefully controlled alkaline hydrolysis under mild conditions may be employed. For instance, using a lipase enzyme that preferentially hydrolyzes the γ-ester could be explored.

Step 3: Coupling with S-methyl-L-cysteine Ethyl Ester

  • Activate the free γ-carboxylic acid of the N-protected glutamic acid derivative using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS).

  • Add the ethyl ester of S-methyl-L-cysteine to the reaction mixture.

  • Allow the reaction to proceed at room temperature until completion, monitoring by thin-layer chromatography (TLC).

  • Purify the resulting N-trifluoroacetyl-γ-L-glutamyl-(S-methyl-L-cysteine) diethyl ester by column chromatography.

Step 4: Final Deprotection

  • Perform alkaline hydrolysis using a reagent like sodium hydroxide in an aqueous alcohol solution to remove the N-trifluoroacetyl group and the remaining ethyl esters.

  • Neutralize the reaction mixture and purify the final product, γ-L-glutamyl-S-methyl-L-cysteine, using ion-exchange chromatography.

Logical Workflow for Chemical Synthesis

start This compound n_protection N-Protection (e.g., (CF3CO)2O) start->n_protection selective_deprotection Selective γ-Ester Deprotection n_protection->selective_deprotection coupling Peptide Coupling (e.g., DCC/NHS, Amino Acid Ester) selective_deprotection->coupling final_deprotection Final Deprotection (e.g., Alkaline Hydrolysis) coupling->final_deprotection end γ-Glutamyl Peptide final_deprotection->end

Caption: Chemical synthesis workflow for γ-glutamyl peptides.

Enzymatic Synthesis of γ-Glutamyl Compounds

Enzymatic methods offer a green and highly specific alternative to chemical synthesis. While γ-glutamyltranspeptidase (GGT) is a common enzyme for this purpose, it typically utilizes L-glutamine as the γ-glutamyl donor. Direct utilization of this compound by GGT has not been extensively reported. However, other enzymes, such as papain, can effectively use this precursor.

Experimental Protocol: Papain-Catalyzed Oligomerization of this compound

This protocol describes the synthesis of oligo(γ-ethyl-L-glutamate) using immobilized papain.

  • Immobilization of Papain: Prepare immobilized papain on a suitable support (e.g., polystyrene beads) to facilitate catalyst recovery and reuse.

  • Reaction Setup:

    • Prepare a 200 mM phosphate buffer and adjust the pH to 8.0.

    • Dissolve this compound in the buffer to a final concentration of 60 mg/mL.

    • Add the immobilized papain to the substrate solution at a concentration of 2 U/mL.

  • Incubation: Incubate the reaction mixture at 45°C for 4 hours with gentle agitation.

  • Reaction Termination and Product Isolation:

    • Separate the immobilized enzyme by filtration.

    • Isolate the oligo(γ-ethyl-L-glutamate) product from the reaction mixture. The product will be a mixture of oligomers with varying chain lengths.

  • Analysis: Characterize the product using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to determine the average degree of polymerization.

Quantitative Data for Papain-Catalyzed Oligomerization
ParameterValue
EnzymeImmobilized Papain
SubstrateThis compound
Substrate Concentration60 mg/mL
Enzyme Concentration2 U/mL
Buffer200 mM Phosphate
pH8.0
Temperature45°C
Reaction Time4 hours
Yield of Oligo(γ-ethyl-L-glutamate) 78.6 ± 1.2%
Average Degree of Polymerization7-8

Enzymatic Synthesis Workflow: Papain-Catalyzed Oligomerization

start This compound enzyme Immobilized Papain start->enzyme conditions pH 8.0 45°C, 4h end Oligo(γ-ethyl-L-glutamate) enzyme->end

Caption: Papain-catalyzed oligomerization of this compound.

γ-Glutamyltranspeptidase (GGT) Pathway: An Overview

While direct synthesis from this compound is not established, the GGT-mediated pathway is a cornerstone of γ-glutamyl peptide synthesis and is presented here for context. This enzymatic reaction typically involves the transfer of a γ-glutamyl moiety from a donor, most commonly L-glutamine, to an acceptor amino acid or peptide.[1][2][3][4]

GGT-Catalyzed Reaction Signaling Pathway

cluster_0 γ-Glutamyl Cycle glutamine L-Glutamine (γ-Glutamyl Donor) ggt γ-Glutamyl Transpeptidase (GGT) glutamine->ggt product γ-Glutamyl Peptide ggt->product ammonia Ammonia ggt->ammonia by-product acceptor Acceptor (Amino Acid/Peptide) acceptor->ggt

Caption: GGT-catalyzed synthesis of γ-glutamyl peptides.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of γ-glutamyl compounds. Chemical synthesis routes, although multi-stepped, allow for the construction of specific γ-glutamyl peptides. Enzymatic methods, particularly with papain, provide an efficient pathway to γ-glutamyl oligomers. While direct enzymatic synthesis of dipeptides using GGT from this compound is not yet established, its potential as a starting material for conversion into a suitable γ-glutamyl donor warrants further investigation. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the synthesis and application of novel γ-glutamyl compounds.

References

Troubleshooting & Optimization

improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals experiencing challenges with dissolving L-Glutamic acid diethyl ester hydrochloride (H-Glu(OEt)-OEt.HCl) in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my organic solvent?

A: this compound is the hydrochloride salt of an amino acid ester. The presence of the charged ammonium group (-NH3+) and the chloride counter-ion makes the molecule highly polar. Consequently, it exhibits poor solubility in nonpolar or weakly polar organic solvents such as diethyl ether, hexane, toluene, or ethyl acetate. Its solubility is generally better in polar solvents like water, methanol, and ethanol.[1] For many organic reactions, particularly in peptide synthesis, dissolving this compound in less polar solvents like Dichloromethane (DCM) or Chloroform (CHCl3) is often necessary and can be challenging.

Q2: What are the recommended starting solvents for dissolving this compound?

A: For direct dissolution, polar solvents are the best starting point. While specific quantitative data for this compound is limited, related compounds like Dimethyl DL-glutamate hydrochloride show good solubility in polar organic solvents.[2] We recommend starting with the following:

  • High Polarity Solvents: Water, Methanol (MeOH), Ethanol (EtOH).

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP). These are common solvents in peptide synthesis and can be effective.[3][4]

Q3: I need to dissolve this compound in a less polar solvent like DCM or THF for my reaction. What should I do?

A: If direct dissolution in your desired non-polar or weakly polar solvent fails, the most effective and common strategy is to convert the hydrochloride salt to its corresponding free amine (H-Glu(OEt)-OEt). The free amine is significantly less polar and more soluble in a wider range of organic solvents, including DCM, THF, and ethyl acetate.[5] This is a routine procedure before a coupling reaction in peptide synthesis.

Q4: Can I improve solubility by heating the mixture?

A: Gentle warming can increase the rate of dissolution and solubility to a certain extent. However, excessive heating should be avoided as it can lead to the degradation of the amino acid ester. Always monitor the stability of your compound under thermal stress.

Troubleshooting Guide: Improving Solubility

If you are facing solubility issues, follow this step-by-step troubleshooting guide.

Step 1: Solvent Selection & Optimization

Start by selecting the most appropriate solvent. If your experimental conditions allow, use a polar solvent where this compound is more likely to dissolve. If the initial solvent choice is not effective, consider using a co-solvent system. For example, adding a small amount of methanol to a suspension in dichloromethane can sometimes improve solubility.

Step 2: Physical Dissolution Aids

Before resorting to chemical modification, attempt to aid dissolution using physical methods:

  • Sonication: Use a sonication bath to break up solid aggregates and enhance the interaction between the solvent and the solute.

  • Vigorous Stirring: Ensure the mixture is being stirred vigorously to maximize the surface area of the solid in contact with the solvent.

Step 3: Chemical Modification (Conversion to Free Amine)

If the above steps fail, converting the hydrochloride salt to the free amine is the most reliable method for achieving solubility in less polar organic solvents. This process involves neutralization of the hydrochloride with a base.

Solubility Data Summary

Quantitative solubility data for this compound is not widely published. The table below includes qualitative information and data for a closely related compound, Dimethyl DL-Glutamate (hydrochloride), for reference.

CompoundSolventSolubilityNotes
This compound WaterHigh Solubility / Soluble[1][6]Stated as highly soluble on supplier technical data sheets.
EthanolSolubleOften used as a solvent during synthesis.
Dichloromethane (DCM)Sparingly Soluble / InsolubleConversion to free amine is typically required.
Diethyl EtherInsolubleOften used as an anti-solvent for precipitation/washing.
Dimethyl DL-Glutamate (HCl) Ethanol~5 mg/mL[2]Data for the dimethyl ester analog provides a useful estimate.
DMSO~10 mg/mL[2]
Dimethylformamide (DMF)~15 mg/mL[2]

Experimental Protocols

Protocol 1: Conversion of this compound to Free Amine using a Tertiary Amine Base

This is a common in situ method used immediately before a coupling reaction.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM) or Chloroform (CHCl3)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

Procedure:

  • Suspend this compound (1 equivalent) in anhydrous DCM (or another suitable organic solvent) under an inert atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a tertiary amine base (e.g., TEA or DIPEA, 1.0-1.1 equivalents) dropwise to the stirred suspension.

  • Stir the mixture at 0 °C for 15-30 minutes. During this time, the solid this compound will react to form the soluble free amine and the insoluble triethylamine hydrochloride salt, which often appears as a white precipitate.

  • The resulting mixture containing the dissolved free amine can often be used directly in the subsequent reaction step (e.g., peptide coupling). Alternatively, the precipitated hydrochloride salt of the tertiary amine can be removed by filtration.

Protocol 2: Aqueous Workup for Isolation of Free Amine

This method is used when the isolated free amine is required.

Materials:

  • This compound

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution or potassium carbonate (K2CO3) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in deionized water or a minimal amount of a suitable solvent.

  • Transfer the solution to a separatory funnel and add an immiscible organic solvent like ethyl acetate or DCM.

  • Slowly add a saturated aqueous solution of a mild base (e.g., NaHCO3) portion-wise until the effervescence ceases and the aqueous layer is basic (check with pH paper, pH > 8).[5]

  • Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate.

  • Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic layers and wash with brine to remove residual water.

  • Dry the combined organic phase over anhydrous Na2SO4 or MgSO4.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free amine, which is typically an oil or low-melting solid.

Caution: Free amino acid esters can be less stable than their hydrochloride salts and may be susceptible to self-condensation (diketopiperazine formation) upon storage. It is often best to prepare the free amine immediately before use.

Visual Guides

Caption: A workflow for troubleshooting the solubility of this compound.

Caption: Conversion of the HCl salt to the more soluble free amine form.

References

Technical Support Center: Optimizing Coupling Efficiency of H-Glu(OEt)-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling efficiency of L-Glutamic acid diethyl ester hydrochloride (H-Glu(OEt)-OEt.HCl). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when coupling this compound?

A1: The primary challenges in coupling this compound can include:

  • Steric Hindrance: The presence of two ethyl ester groups can create steric bulk around the alpha-amino group, potentially slowing down the coupling reaction compared to less hindered amino acids.

  • Side Reactions: Under certain conditions, side reactions involving the ester groups or the glutamic acid side chain can occur. For instance, prolonged exposure to strong acids or bases can lead to hydrolysis of the esters. Deprotection of glutamic acid residues during HF cleavage can result in the formation of an acylium ion, which can cyclize to produce a pyroglutamine residue.[1]

  • Racemization: As with many amino acid couplings, there is a risk of racemization, especially with over-activation or prolonged reaction times.[2] The use of additives like HOBt or HOAt can help suppress this.[2]

Q2: Which coupling reagents are recommended for this compound?

A2: The choice of coupling reagent depends on the specific requirements of your synthesis (e.g., solid-phase vs. solution-phase, steric hindrance of the coupling partner). Generally, highly efficient uronium/aminium or phosphonium salt-based reagents are recommended.

  • HATU/HBTU: These are highly effective reagents known for fast reaction times and high yields, even with sterically hindered amino acids.[3] HATU is often preferred for its superior ability to suppress racemization.

  • EDC/HOBt: This carbodiimide-based system is a cost-effective and widely used option, particularly in solution-phase synthesis. The addition of HOBt is crucial to minimize racemization.[2]

  • PyBOP: This phosphonium salt-based reagent is also very efficient and offers a good alternative to uronium salts, with the advantage of producing less hazardous byproducts than its predecessor, BOP.[2]

Q3: Can I perform the coupling of this compound in aqueous solutions?

A3: While some coupling reagents like EDC are water-soluble and can be used in aqueous media, it is generally not recommended for this compound due to the risk of ester hydrolysis.[4] It is best to use anhydrous polar aprotic solvents like DMF, NMP, or DCM.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Coupling Yield Incomplete reaction due to steric hindrance.- Switch to a more powerful coupling reagent like HATU or PyAOP. - Increase the reaction time and/or temperature (e.g., to 37°C for difficult couplings).[3] - Use a higher excess of the amino acid and coupling reagent (e.g., 2-4 equivalents).[3]
Aggregation of the growing peptide chain on the resin.- Use solvents known to disrupt secondary structures, such as NMP or a mixture of DMF/DMSO. - Perform the coupling at a lower peptide concentration on the resin.
Presence of Side Products Racemization of the amino acid.- Add a racemization-suppressing additive like HOBt or HOAt to the coupling reaction.[2] - Avoid prolonged pre-activation times. - Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA if racemization is a significant issue.[4]
Formation of pyroglutamate from the glutamic acid side chain.- This is more common during cleavage with strong acids like HF but can also occur with repeated acidic treatments.[1] Ensure complete neutralization of the amine hydrochloride before coupling.
Guanidinylation of the N-terminus.- This can occur when using an excess of uronium/aminium reagents like HBTU or HATU.[2] Avoid using a large excess of these reagents.
Incomplete Fmoc Deprotection (for SPPS) Steric hindrance from the bulky side chain affecting piperidine access.- Increase the deprotection time with 20% piperidine in DMF. - Consider using a stronger, non-nucleophilic base like DBU in combination with piperidine.[1]

Data Presentation: Comparison of Common Coupling Reagents

Coupling ReagentClassAdvantagesDisadvantagesRecommended Use Case for this compound
HATU Uronium/Aminium Salt- Very fast and efficient. - Low racemization.[2] - Effective for sterically hindered couplings.- Higher cost. - Can cause guanidinylation if used in excess.[2]Solid-phase synthesis, especially for difficult couplings or when minimizing racemization is critical.
HBTU Uronium/Aminium Salt- Fast and efficient. - Good alternative to HATU.[2]- Higher risk of racemization compared to HATU. - Can cause guanidinylation if used in excess.[2]Routine solid-phase and solution-phase synthesis.
EDC/HOBt Carbodiimide- Cost-effective. - Water-soluble byproducts are easily removed in solution-phase.[4]- Slower reaction times compared to onium salts. - Higher risk of racemization without HOBt.Solution-phase synthesis where cost is a factor.
PyBOP Phosphonium Salt- High coupling efficiency. - Less hazardous byproducts than BOP.[2] - Rapid reactions.- Can be more expensive than carbodiimides.Solid-phase and solution-phase synthesis, especially for cyclization reactions.

Experimental Protocols

Protocol 1: Solution-Phase Coupling using EDC/HOBt
  • Preparation: Dissolve the N-protected amino acid (1.0 eq) and this compound (1.0 eq) in anhydrous DMF or DCM.

  • Activation: Add HOBt (1.2 eq) to the solution. Cool the mixture to 0°C in an ice bath.

  • Coupling: Add EDC.HCl (1.2 eq) to the cooled solution and stir.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 5% HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using HATU
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (4 eq) and HATU (3.8 eq) in DMF. Add DIPEA (8 eq) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin and shake at room temperature for 30-60 minutes. Monitor the coupling completion with a Kaiser test.

  • Washing: After a negative Kaiser test, wash the resin with DMF, DCM, and then DMF again.

  • Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Visualizations

Experimental_Workflow cluster_solution Solution-Phase Coupling cluster_solid Solid-Phase Coupling (SPPS) Reactants N-protected AA + this compound Activation Add Coupling Reagent (e.g., EDC/HOBt) in Solvent (e.g., DMF) Reactants->Activation Reaction_Sol Stir at RT Activation->Reaction_Sol Workup Aqueous Work-up Reaction_Sol->Workup Purification_Sol Column Chromatography Workup->Purification_Sol Product_Sol Purified Dipeptide Purification_Sol->Product_Sol Resin Deprotected Resin Coupling_SPPS Couple to Resin Resin->Coupling_SPPS AA_Activation Activate Fmoc-AA with Coupling Reagent (e.g., HATU) AA_Activation->Coupling_SPPS Wash Wash Resin Coupling_SPPS->Wash Deprotection Fmoc Deprotection Wash->Deprotection Cycle Repeat Cycle Deprotection->Cycle

Caption: General experimental workflows for solution-phase and solid-phase coupling of this compound.

Troubleshooting_Low_Yield Start Low Coupling Efficiency Observed Check_Reagents Check Reagent Equivalents & Quality Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Increase_Equivalents Increase Equivalents (2-4x) Optimize_Conditions Optimize Reaction Conditions Increase_Equivalents->Optimize_Conditions Reagents_OK->Increase_Equivalents No Reagents_OK->Optimize_Conditions Yes Change_Reagent Switch to Stronger Coupling Reagent (e.g., HATU) Aggregation_Check Suspect Aggregation? Change_Reagent->Aggregation_Check Optimize_Conditions->Change_Reagent No Increase_Time_Temp Increase Time and/or Temperature Optimize_Conditions->Increase_Time_Temp Yes Increase_Time_Temp->Aggregation_Check Change_Solvent Use Aggregation-Disrupting Solvents (NMP, DMSO) Aggregation_Check->Change_Solvent Yes Success Improved Yield Aggregation_Check->Success No Change_Solvent->Success

Caption: Troubleshooting decision tree for low coupling efficiency with this compound.

References

Technical Support Center: Deprotection of H-Glu(OEt)-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the deprotection of H-Glu(OEt)-OEt.HCl (L-Glutamic acid diethyl ester hydrochloride) to yield L-glutamic acid. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the deprotection of this compound?

A1: The two primary methods for the deprotection of this compound are basic hydrolysis (saponification) and acidic hydrolysis. Basic hydrolysis is typically carried out using a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a mixture of water and an alcohol like ethanol or methanol. Acidic hydrolysis is generally performed using a strong acid like hydrochloric acid (HCl) in water, often at elevated temperatures.

Q2: What is the most common side product observed during the deprotection of this compound?

A2: The most prevalent side product is pyroglutamic acid (5-oxoproline).[1] This cyclic lactam forms from the intramolecular condensation of glutamic acid, with the elimination of a water molecule.[1] Its formation is promoted by heat and both acidic and alkaline conditions.[2]

Q3: How can I monitor the progress of the deprotection reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase for TLC analysis would be a mixture of n-butanol, acetic acid, and water (e.g., in a 4:1:1 ratio). The starting material (this compound) will have a higher Rf value than the product (L-glutamic acid), which is more polar. Staining with ninhydrin can be used to visualize the amino acid spots. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[3]

Q4: Is it possible to selectively hydrolyze only one of the two ester groups?

A4: Achieving selective mono-deprotection to yield H-Glu(OEt)-OH can be challenging under standard hydrolysis conditions, as the reaction often proceeds to the fully deprotected glutamic acid. Careful control of reaction conditions, such as using a stoichiometric amount of base at low temperatures, may favor the formation of the monoester, but mixtures are common.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Incomplete Deprotection / Low Yield 1. Insufficient reagent (acid or base).2. Reaction time is too short.3. Reaction temperature is too low.4. Poor solubility of the starting material.1. Use a larger excess of the hydrolyzing agent (e.g., 2.5-3 equivalents of base for saponification).2. Increase the reaction time and monitor by TLC until the starting material is consumed.3. For acidic hydrolysis, increase the temperature to reflux. For basic hydrolysis, consider gentle heating (e.g., 40-50 °C).4. Ensure the starting material is fully dissolved. For saponification, a co-solvent like ethanol or methanol is often necessary.
Formation of Significant Amounts of Pyroglutamic Acid 1. Prolonged reaction time at high temperatures.2. Harsh acidic or basic conditions.1. Monitor the reaction closely and stop it as soon as the starting material is consumed.2. For basic hydrolysis, conduct the reaction at room temperature or with gentle warming instead of reflux.3. For acidic hydrolysis, use the mildest effective conditions.4. During work-up, avoid prolonged exposure to strong acid at high temperatures.
Difficulty in Isolating the Product 1. The product is soluble in the work-up solvent.2. Emulsion formation during extraction.3. Incorrect pH for precipitation.1. Glutamic acid has some solubility in water. Concentrate the aqueous solution and/or add a miscible organic solvent like ethanol or isopropanol to induce precipitation.2. Break emulsions by adding brine or filtering through celite.3. Carefully adjust the pH of the aqueous solution to the isoelectric point of glutamic acid (~pH 3.2) to minimize its solubility and maximize precipitation.
Product is Contaminated with Salts 1. Incomplete removal of salts during work-up.1. Wash the precipitated glutamic acid thoroughly with cold water or a mixture of water and ethanol to remove inorganic salts.2. Recrystallization from hot water can also be an effective purification method.

Experimental Protocols

Protocol 1: Basic Hydrolysis (Saponification)

This protocol outlines a general procedure for the saponification of this compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (or Methanol)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated and 1 M

  • TLC plates, developing chamber, and ninhydrin stain

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Addition of Base: To the stirred solution, add a solution of NaOH or KOH (2.5 equivalents) in water.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., mobile phase: n-butanol:acetic acid:water = 4:1:1) every 30-60 minutes. The reaction is complete when the starting material spot is no longer visible.

  • Work-up: a. Concentrate the reaction mixture under reduced pressure to remove the ethanol. b. Dilute the remaining aqueous solution with water. c. Wash the aqueous solution with a non-polar organic solvent like diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities. d. Carefully acidify the aqueous layer to pH ~3.2 with concentrated HCl or 1 M HCl. L-glutamic acid will precipitate as a white solid.

  • Isolation and Purification: a. Cool the mixture in an ice bath to maximize precipitation. b. Collect the solid by vacuum filtration. c. Wash the solid with cold deionized water and then with cold ethanol to remove residual salts and impurities. d. Dry the purified L-glutamic acid under vacuum.

Protocol 2: Acidic Hydrolysis

This protocol provides a general method for the acidic hydrolysis of this compound.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 6 M)

  • Deionized water

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in 6 M hydrochloric acid.

  • Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-6 hours). Monitor the reaction by TLC as described in the basic hydrolysis protocol.

  • Work-up: a. Allow the reaction mixture to cool to room temperature. b. Concentrate the solution under reduced pressure to remove excess HCl and water.

  • Isolation and Purification: a. Dissolve the residue in a minimum amount of hot deionized water. b. Slowly add ethanol to the hot solution until it becomes slightly turbid. c. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization of L-glutamic acid. d. Collect the crystals by vacuum filtration. e. Wash the crystals with cold ethanol. f. Dry the purified L-glutamic acid under vacuum.

Data Presentation

Table 1: Comparison of Typical Deprotection Conditions

Parameter Basic Hydrolysis (Saponification) Acidic Hydrolysis
Reagent 2.5 eq. NaOH or KOH6 M HCl
Solvent Water/Ethanol (1:1)Water
Temperature Room Temperature to 50°CReflux (~`100°C)
Reaction Time 2-6 hours4-8 hours
Typical Yield > 90%80-90%
Key Side Reaction Pyroglutamic acid formation (can be minimized at lower temperatures)Pyroglutamic acid formation (more significant due to high temperature)
Work-up Neutralization to pIRemoval of excess acid, crystallization

Visualizations

Deprotection Workflow

Deprotection_Workflow cluster_saponification Basic Hydrolysis (Saponification) cluster_acid_hydrolysis Acidic Hydrolysis start_sapon This compound reagents_sapon NaOH or KOH Ethanol/Water reaction_sapon Stir at RT reagents_sapon->reaction_sapon workup_sapon Acidify to pH 3.2 reaction_sapon->workup_sapon product_sapon L-Glutamic Acid workup_sapon->product_sapon start_acid This compound reagents_acid 6 M HCl Water reaction_acid Reflux reagents_acid->reaction_acid workup_acid Crystallization reaction_acid->workup_acid product_acid L-Glutamic Acid workup_acid->product_acid

Caption: Experimental workflows for basic and acidic deprotection of this compound.

Troubleshooting Logic

Troubleshooting_Logic start Deprotection Issues incomplete_reaction Incomplete Reaction start->incomplete_reaction side_product Side Product Formation (Pyroglutamic Acid) start->side_product isolation_problem Isolation Problems start->isolation_problem solution_reagent Increase Reagent Concentration/Equivalents incomplete_reaction->solution_reagent solution_time_temp Increase Reaction Time/Temperature incomplete_reaction->solution_time_temp solution_mild_conditions Use Milder Conditions (Lower Temp, Shorter Time) side_product->solution_mild_conditions solution_ph_adjustment Adjust pH to ~3.2 for Precipitation isolation_problem->solution_ph_adjustment solution_crystallization Optimize Crystallization (Solvent/Temperature) isolation_problem->solution_crystallization

Caption: A logical diagram illustrating common issues and their solutions.

References

stability issues of H-Glu(OEt)-OEt.HCl in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-Glu(OEt)-OEt.HCl (Diethyl L-glutamate hydrochloride). This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues encountered when working with this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in solution?

A1: The main stability issue for this compound in aqueous solutions is the hydrolysis of its two ethyl ester groups. This degradation pathway is significantly influenced by the pH of the solution. The hydrolysis results in the formation of H-Glu(OEt)-OH.HCl (the monoester) and ultimately H-Glu-OH.HCl (glutamic acid hydrochloride).

Q2: How does pH affect the stability of this compound solutions?

A2: The rate of hydrolysis is highly pH-dependent. Basic conditions (pH > 8) will rapidly accelerate the hydrolysis of the ester groups.[1] For optimal stability, it is recommended to maintain the pH of the aqueous solution at or below 8.[1] Acidic to neutral conditions are generally preferred to minimize degradation.

Q3: What is the recommended solvent for dissolving this compound?

A3: this compound is soluble in water.[2] For applications where aqueous solutions are not suitable, organic solvents can be used. A related compound, dimethyl DL-glutamate hydrochloride, is soluble in ethanol, DMSO, and dimethylformamide.[3] When preparing aqueous solutions, it is crucial to use buffers to control the pH and enhance stability.

Q4: How should I store solutions of this compound?

A4: It is strongly recommended to prepare solutions of this compound fresh for each experiment. If short-term storage is necessary, it is best to store the solution at low temperatures (e.g., 2-8°C) to slow down the rate of hydrolysis.[1] For a similar compound, it is advised not to store aqueous solutions for more than one day.[3]

Q5: What are the potential impurities that can be found in this compound?

A5: Impurities in this compound can originate from the synthesis process or from degradation. Synthesis-related impurities may include residual starting materials or byproducts. The primary degradation products in solution are the mono-ester (H-Glu(OEt)-OH.HCl) and the fully hydrolyzed glutamic acid hydrochloride (H-Glu-OH.HCl). Comprehensive impurity profiling using appropriate analytical techniques is essential for quality control.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in solution.Prepare fresh solutions for each experiment. Ensure the pH of your solution is controlled and is not in the basic range. Store any stock solutions at low temperatures and for a minimal amount of time.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) Hydrolysis of the ester groups.Analyze your sample for the presence of the mono-ester and fully hydrolyzed forms of the compound. Adjust your solution preparation and storage conditions to minimize degradation.
Poor solubility in aqueous buffer Incorrect pH of the buffer.This compound is a hydrochloride salt and is generally more soluble in acidic to neutral solutions. Ensure your buffer pH is within a suitable range for dissolution.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Aqueous Solution by HPLC

This protocol outlines a general method for monitoring the stability of this compound in an aqueous solution over time.

1. Materials:

  • This compound
  • High-purity water
  • Buffer solutions of desired pH (e.g., phosphate-buffered saline)
  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
  • Reversed-phase C18 column

2. Solution Preparation:

  • Prepare a stock solution of this compound in the desired aqueous buffer at a known concentration.
  • Divide the stock solution into several aliquots for time-point analysis.

3. Stability Study:

  • Store the aliquots under controlled temperature conditions (e.g., room temperature or 4°C).
  • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take one aliquot for analysis.

4. HPLC Analysis:

  • Inject the sample onto the HPLC system.
  • Use a suitable mobile phase gradient to separate this compound from its potential degradation products.
  • Monitor the chromatogram for the appearance of new peaks and a decrease in the peak area of the parent compound.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
  • Plot the percentage remaining versus time to determine the stability profile.

Visualizations

degradation_pathway H_Glu_OEt_OEt This compound H_Glu_OEt_OH H-Glu(OEt)-OH.HCl (Monoester) H_Glu_OEt_OEt->H_Glu_OEt_OH Hydrolysis H_Glu_OH H-Glu-OH.HCl (Glutamic Acid) H_Glu_OEt_OH->H_Glu_OH Hydrolysis

Caption: Degradation pathway of this compound in aqueous solution.

experimental_workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis prep_solution Prepare this compound Solution aliquot Create Aliquots for Time Points prep_solution->aliquot storage Store at Controlled Temperature aliquot->storage sampling Sample at t=0, 2, 4, 8, 24h storage->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Interpretation hplc->data_analysis

Caption: Workflow for assessing the stability of this compound.

References

dealing with hygroscopic nature of H-Glu(OEt)-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: H-Glu(OEt)-OEt.HCl

Topic: Dealing with the Hygroscopic Nature of this compound

This guide provides researchers, scientists, and drug development professionals with essential information for handling L-Glutamic acid diethyl ester hydrochloride (this compound), focusing on challenges presented by its hygroscopic nature.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it hygroscopic?

A1: this compound is the hydrochloride salt of the diethyl ester of L-glutamic acid.[1][2] Like many amino acid derivatives and salts, it is hygroscopic, meaning it readily attracts and absorbs moisture from the atmosphere. This tendency is due to the presence of polar functional groups (the amine hydrochloride and ester groups) that can form hydrogen bonds with water molecules.

Q2: What are the visual signs that my this compound has absorbed moisture?

A2: As a dry, pure solid, this compound should be a white to off-white powder or crystalline solid.[3] Signs of moisture absorption include:

  • Clumping or caking: The powder loses its free-flowing nature and forms lumps.

  • Appearance of a sticky or oily residue: Significant water uptake can cause the solid to become tacky.

  • Deliquescence: In cases of high humidity, the solid may absorb enough water to dissolve and turn into a viscous liquid.

Q3: What are the consequences of using this compound that has been compromised by moisture?

A3: Using this compound with significant water content can lead to several experimental issues:

  • Inaccurate Stoichiometry: The measured weight of the reagent will not correspond to the actual amount of the amino acid derivative, as a portion of the mass is water. This leads to incorrect molar ratios in reactions.

  • Reduced Reaction Yields: In moisture-sensitive reactions, such as peptide couplings, water can hydrolyze activated intermediates or react with coupling reagents, thereby reducing the yield of the desired product.[4]

  • Formation of Byproducts: The presence of water can promote side reactions, such as the hydrolysis of the ester groups, leading to impurities that can complicate purification and analysis.

  • Inconsistent Results: Variability in the water content of the starting material will lead to poor reproducibility between experiments.

Q4: How should I properly store this compound?

A4: Proper storage is critical to maintaining the integrity of the compound. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[5][6][7] For long-term storage, refrigeration at -20°C is often recommended.[1][5] Storing the container inside a desiccator with a reliable desiccant (e.g., Drierite®, phosphorus pentoxide) provides an additional layer of protection against ambient moisture.

Troubleshooting Guide

Problem: My this compound appears clumpy and is no longer a free-flowing powder. What should I do?

  • Cause: This is a primary indication of moisture absorption.

  • Solution: The material should be dried before use. A common and effective method is to dry the compound under high vacuum at a slightly elevated temperature (e.g., 40-50°C) for several hours.[8] The exact temperature should be well below the compound's melting point (112-113°C) to avoid degradation.[5] After drying, the material should be stored in a desiccator and allowed to cool to room temperature before weighing.

Problem: My peptide coupling reaction yield is consistently low, and I suspect the starting material is the issue.

  • Cause: If you are using this compound as the amine component, absorbed water can compete with the amine for reaction with the activated carboxylic acid, quenching the reaction.

  • Solution:

    • Dry the Reagent: Ensure your this compound is thoroughly dried using the protocol described above.[8]

    • Use Anhydrous Solvents: All solvents used in the reaction must be rigorously dried.[4][9] Storing solvents over molecular sieves is a standard practice.[9]

    • Control the Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.[4]

    • Verify Water Content: If problems persist, quantify the water content of your reagent using Karl Fischer titration to confirm if it meets the requirements for your synthesis.[10]

Problem: I am observing unexpected peaks in my HPLC or NMR analysis of the crude reaction product.

  • Cause: These impurities could be byproducts resulting from moisture-induced side reactions, such as the hydrolysis of one or both of the ethyl ester groups of this compound.

  • Solution:

    • Analyze the Starting Material: Run an analysis (e.g., NMR) on your this compound starting material to check for hydrolysis peaks before using it in a reaction.

    • Implement Strict Anhydrous Techniques: Re-evaluate your entire experimental setup for potential sources of moisture, including glassware, solvents, and atmosphere.[4][9] All glassware should be oven- or flame-dried immediately before use.[9]

Quantitative Data Summary

The following table summarizes key physical properties and recommended handling conditions for this compound.

ParameterValue / RecommendationSource
Appearance White to off-white powder/crystalline solid[3]
Molecular Weight 239.7 g/mol [5]
Melting Point 112-113 °C[5]
Recommended Storage Temp. -20°C (Long-term); Cool, dry place (Short-term)[5][7]
Recommended Atmosphere Dry, inert gas (e.g., Argon, Nitrogen); Desiccator[4]
Incompatible Materials Strong oxidizing agents, moisture[5]

Experimental Protocols

Protocol 1: Drying this compound Prior to Use

  • Preparation: Place a thin layer of the this compound powder in a suitable glass container, such as a round-bottom flask or a crystallization dish.

  • Drying: Place the container in a vacuum oven or connect the flask to a high-vacuum line (Schlenk line).

  • Heating: Gently heat the sample to 40-50°C. Do not exceed this temperature range to prevent potential degradation.

  • Duration: Maintain the vacuum and temperature for at least 4-6 hours. For heavily clumped material, drying overnight may be necessary.

  • Cooling & Storage: Turn off the heat and allow the container to cool to room temperature under vacuum. Once cool, break the vacuum with a dry, inert gas like nitrogen or argon. Immediately transfer the dried powder to a desiccator for storage or use.

Protocol 2: Accurate Weighing and Dispensing in a Controlled Atmosphere

  • Environment: Whenever possible, handle and weigh this compound inside a glovebox with a dry, inert atmosphere.

  • Preparation: Allow the sealed container of the compound to equilibrate to ambient temperature before opening it inside the glovebox to prevent condensation of atmospheric moisture onto the cold powder.

  • Weighing: Tare a clean, dry vial on the balance. Using a clean spatula, quickly transfer the desired amount of the powder to the vial and seal it.

  • Alternative (No Glovebox): If a glovebox is unavailable, minimize air exposure. Have all equipment ready. Open the main container, quickly take the approximate amount needed, and immediately reseal the main container. Weigh the required portion in a sealed vessel. A nitrogen-purged glove bag can be a cost-effective alternative.

Protocol 3: Assessing Water Content via Karl Fischer Titration

Karl Fischer titration is the gold standard for accurately determining the water content in a solid sample.[10]

  • Instrument Setup: Prepare the Karl Fischer titrator (volumetric or coulometric, depending on expected water content) according to the manufacturer's instructions. The solvent in the titration cell must be titrated to a dry endpoint before adding the sample.

  • Sample Preparation: Accurately weigh a sample of this compound (typically 0.1 - 0.5 g, depending on the instrument and expected water content).

  • Titration: Quickly and carefully add the weighed sample to the conditioned titration cell. Ensure no atmospheric moisture is introduced during the transfer.

  • Analysis: Start the titration. The instrument will automatically add titrant until all the water from the sample has reacted and will calculate the water content as a percentage of the total mass. For amino acids that are poorly soluble in standard KF solvents like methanol, using a solvent mixture containing formamide can improve solubility and water extraction.[11]

Visualizations

TroubleshootingWorkflow cluster_observe Observation cluster_action Action cluster_decision Decision cluster_problem Problem Identification Observe Observe this compound Is it a free-flowing powder? IsDry Is it dry? Observe->IsDry Proceed Proceed with Experiment Dry Dry under vacuum (40-50°C, 4-6h) Store Store in Desiccator Dry->Store Verify Verify Water Content (Karl Fischer Titration) LowYield Low reaction yield or inconsistent results Verify->LowYield ProblemSolved Problem Solved? Store->ProblemSolved IsDry->Proceed Yes Clumped Solid is clumpy, sticky, or oily IsDry->Clumped No ProblemSolved->Proceed Yes ProblemSolved->Verify No Clumped->Dry MolecularInteraction cluster_compound This compound Molecule cluster_water Atmospheric Moisture Compound H₃N⁺-CH(CH₂CH₂COOEt)-COOEt   Cl⁻ W1 H₂O W1->Compound H-Bonding W2 H₂O W2->Compound W3 H₂O W3->Compound

References

Technical Support Center: Purity Confirmation of H-Glu(OEt)-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for confirming the purity of the starting material H-Glu(OEt)-OEt.HCl (L-Glutamic acid diethyl ester hydrochloride).

Frequently Asked Questions (FAQs)

Q1: What is the typical expected purity of research-grade or pharmaceutical-grade this compound?

A1: The typical purity for this compound is generally specified as ≥98% or often >99.0% as determined by High-Performance Liquid Chromatography (HPLC).[1][2] It is crucial to refer to the supplier's Certificate of Analysis (CoA) for lot-specific purity data.

Q2: What are the most critical analytical techniques to confirm the purity of this compound?

A2: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment. The most critical methods include:

  • High-Performance Liquid Chromatography (HPLC): For quantitative determination of the main component and detection of related substance impurities. A chiral HPLC method is necessary to determine the enantiomeric purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): To confirm the chemical structure and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Elemental Analysis: To verify the elemental composition (C, H, N, Cl) of the hydrochloride salt.

  • Karl Fischer Titration: For accurate determination of water content.

  • Specific Optical Rotation: To confirm the stereochemical identity of the L-enantiomer.

Q3: What are the common impurities that might be present in this compound?

A3: Potential impurities can originate from the synthesis process or degradation. Common impurities include:

  • D-Glutamic acid diethyl ester hydrochloride (the D-isomer): This is a critical impurity that needs to be controlled, especially for pharmaceutical applications.

  • Pyroglutamic acid ethyl ester: A potential degradation product.

  • Unreacted starting materials or reagents from the synthesis.

  • Residual solvents.

  • Excess water.

Troubleshooting Guides

HPLC Analysis Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing - Active sites on the column interacting with the amine group.- Mobile phase pH is not optimal.- Column is overloaded.- Use an end-capped C18 column or a column specifically designed for basic compounds.- Adjust the mobile phase pH to be 2-3 pH units below the pKa of the amine.- Reduce the sample concentration or injection volume.
Poor Resolution between L- and D-isomers (Chiral HPLC) - Incorrect chiral stationary phase.- Mobile phase composition is not optimal.- Ensure you are using a suitable chiral column, such as a crown ether-based or macrocyclic glycopeptide-based column.- Optimize the mobile phase, including the concentration of the acidic modifier and the organic solvent ratio.
Retention Time Drift - Inadequate column equilibration.- Changes in mobile phase composition.- Temperature fluctuations.- Increase the column equilibration time between injections.- Prepare fresh mobile phase daily and ensure it is well-mixed.- Use a column oven to maintain a constant temperature.[3]
Ghost Peaks - Contamination in the mobile phase or injector.- Carryover from a previous injection.- Use high-purity solvents and freshly prepared mobile phase.- Implement a needle wash step in your injection sequence.
Karl Fischer Titration Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Inaccurate or irreproducible results - Incomplete water extraction from the sample.- Side reactions with the Karl Fischer reagent.- this compound has low solubility in alcohols; consider using a solvent like formamide to dissolve the sample before titration or use a KF oven at 150-180°C.[4]- The amine hydrochloride may be weakly basic; if issues persist, buffering the solvent with a weak acid like salicylic acid can help.
High Drift - Moisture from the air is entering the titration cell.- Check and replace the desiccant in the drying tube.- Ensure all seals and septa are in good condition.
Negative Water Content Reading - High starting drift and a sample with very low water content.- Try to reduce the initial drift.- Use a larger sample size if possible.[5]

Quantitative Data Summary

The following table summarizes typical specifications for this compound based on supplier data.

ParameterSpecificationAnalytical Method
Appearance White to off-white crystalline powderVisual Inspection
Purity (Assay) ≥98.0% or >99.0%HPLC
¹H NMR Conforms to structureNMR Spectroscopy
Optical Rotation +22.5° ± 2° (c=5 in Water)Polarimetry
Melting Point 102-110 °CMelting Point Apparatus
Water Content ≤0.5%Karl Fischer Titration
Enantiomeric Purity (D-isomer) ≤0.2%Chiral HPLC

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound.

Purity_Workflow cluster_initial Initial Assessment cluster_spectroscopic Structural Confirmation cluster_chromatographic Purity & Impurity Profiling cluster_physicochemical Physicochemical Properties cluster_final Final Evaluation start Receive this compound Starting Material visual Visual Inspection (Appearance, Color) start->visual nmr ¹H NMR Spectroscopy (Identity & Organic Impurities) visual->nmr ms Mass Spectrometry (Molecular Weight) nmr->ms hplc_purity RP-HPLC (Assay/Purity) ms->hplc_purity chiral_hplc Chiral HPLC (Enantiomeric Purity) hplc_purity->chiral_hplc tlc TLC (Qualitative Check) chiral_hplc->tlc kf Karl Fischer Titration (Water Content) tlc->kf elemental Elemental Analysis (C, H, N, Cl Content) kf->elemental rotation Specific Optical Rotation (Stereochemical Identity) elemental->rotation data_analysis Data Analysis & Comparison to Specifications rotation->data_analysis pass Material PASS data_analysis->pass Meets Specs fail Material FAIL (Investigate OOS) data_analysis->fail Out of Spec (OOS)

Caption: Experimental workflow for purity confirmation of this compound.

Key Experimental Protocols

Purity Determination by HPLC (Non-Chiral)
  • Objective: To determine the purity of this compound and quantify related impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm (or similar).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of mobile phase A to a concentration of 1 mg/mL.

Enantiomeric Purity by Chiral HPLC
  • Objective: To separate and quantify the D-isomer impurity.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase, for example, a crown ether-based column like DAICEL CROWNPAK CR-I(+).

  • Mobile Phase: A mixture of aqueous perchloric acid solution (pH 2.0-3.0) and acetonitrile (e.g., in a 60:40 ratio).[6]

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve approximately 30 mg of this compound in 5 mL of the mobile phase to a concentration of 6 mg/mL.[6]

Structural Confirmation by ¹H NMR Spectroscopy
  • Objective: To confirm the chemical structure of this compound.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterium oxide (D₂O) or DMSO-d₆.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Expected Chemical Shifts (in D₂O, approximate):

    • ~4.3 ppm (triplet, 1H): α-CH proton.

    • ~4.2 ppm (quartet, 4H): Two -OCH₂- protons of the ethyl esters.

    • ~2.6 ppm (triplet, 2H): γ-CH₂ protons.

    • ~2.2 ppm (multiplet, 2H): β-CH₂ protons.

    • ~1.2 ppm (triplet, 6H): Two -CH₃ protons of the ethyl esters. (Note: The amine proton (-NH₃⁺) is often broad and may exchange with D₂O, making it difficult to observe.)

Water Content by Karl Fischer Titration
  • Objective: To accurately determine the water content.

  • Instrumentation: Volumetric or coulometric Karl Fischer titrator. The coulometric method is preferred for very low water content (<0.1%).

  • Method:

    • Add the appropriate Karl Fischer reagent to the titration vessel.

    • Titrate the solvent to a dry endpoint.

    • Accurately weigh and add the this compound sample to the vessel.

    • Titrate to the endpoint.

  • Special Considerations: Due to the poor solubility of amino acid derivatives in methanol, using a co-solvent like formamide or a Karl Fischer oven is recommended for complete water extraction.[4] An extraction time of at least three minutes is advisable for direct titration.[2]

References

Technical Support Center: Optimizing H-Glu(OEt)-OEt.HCl Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction times for H-Glu(OEt)-OEt.HCl coupling.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when coupling this compound?

Researchers may face several challenges during the coupling of this compound, a diethyl ester derivative of glutamic acid. The primary issues include slow or incomplete reactions, leading to low yields, and the formation of side products. One significant side reaction is the cyclization of the N-terminal glutamic acid derivative to form a pyroglutamate derivative, which can cap the peptide chain and prevent further elongation.[1][2][3] Additionally, as with many peptide couplings, steric hindrance and aggregation of the growing peptide chain can impede the reaction.[4]

Q2: Which coupling reagents are most effective for this compound?

The choice of coupling reagent is critical for a successful and efficient reaction.[5] For this compound, several classes of reagents can be employed:

  • Carbodiimides (e.g., EDC, DCC, DIC): These are cost-effective and widely used.[6][7] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred in solution-phase synthesis due to the water-solubility of its urea byproduct, which simplifies purification.[6] The addition of additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure is highly recommended to suppress racemization and improve reaction rates.[6]

  • Aminium/Uronium Salts (e.g., HATU, HBTU, HCTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and known for fast reaction times and low rates of racemization, making them suitable for challenging couplings.[5][6] They are often the reagents of choice for rapid coupling protocols.[6]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are also very effective, particularly for sterically hindered amino acids, and can be a good alternative to aminium/uronium salts.[7]

Q3: How can I minimize the formation of pyroglutamate?

Pyroglutamate formation is a common side reaction with N-terminal glutamic acid derivatives.[1][2][3] To minimize this:

  • Use Efficient Coupling Reagents: Fast-acting reagents like HATU can accelerate the desired peptide bond formation, reducing the time available for the intramolecular cyclization to occur.[6]

  • Optimize Reaction Conditions: Perform the coupling reaction promptly after the deprotection of the N-terminal protecting group of the preceding amino acid. Avoid prolonged exposure to basic conditions before the coupling partner is introduced.

  • Pre-activation: Some protocols recommend pre-activating the carboxylic acid with the coupling reagent before adding the amine component, which can sometimes favor the intermolecular coupling over the intramolecular cyclization.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Slow or Incomplete Reaction Insufficiently active coupling reagent: Standard carbodiimides may be too slow for this coupling.Switch to a more potent coupling reagent such as HATU, HBTU, or PyBOP.[6][7]
Steric hindrance: The growing peptide chain may be sterically hindering the coupling site.Consider using a stronger solvent system (e.g., DMF/DMSO mixture) to disrupt secondary structures. Sonication or gentle heating might also be beneficial.[4]
Aggregation: The peptide may be aggregating on the solid support or in solution.Change the solvent to one that better solvates the peptide, such as NMP or by adding chaotropic salts.[4]
Incomplete deprotection: The N-terminal amine of the coupling partner is not fully deprotected.Ensure complete deprotection of the preceding amino acid by extending the deprotection time or using a fresh deprotection solution. Monitor deprotection with a qualitative test like the ninhydrin test.
Low Yield Suboptimal reagent stoichiometry: Incorrect amounts of coupling reagents, base, or the amino acid derivative.Optimize the equivalents of the reagents. Typically, a slight excess of the coupling reagent and the amino acid to be coupled is used.
Moisture in the reaction: Water can hydrolyze the activated ester intermediate.Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Side reactions: Formation of pyroglutamate or other byproducts consumes the starting material.Follow the recommendations to minimize side reactions, such as using faster coupling reagents.[6]
Presence of Impurities Racemization: Loss of stereochemical integrity during activation.Add HOBt or OxymaPure when using carbodiimide coupling reagents.[6] Use of reagents like HATU is also known to minimize racemization.[6]
Pyroglutamate formation: Cyclization of the N-terminal glutamic acid derivative.Use a fast and efficient coupling protocol. Avoid delays between deprotection and coupling steps.
Unreacted starting materials: Incomplete reaction.Re-couple the resin with a fresh solution of the activated amino acid.
Byproducts from coupling reagents: For example, the urea byproduct from DCC/DIC.If using DCC in solution phase, the dicyclohexylurea can be removed by filtration. For EDC, aqueous workup is effective.[6]

Data on Reaction Conditions

The following table summarizes typical reaction conditions for the coupling of this compound with various reagents. Please note that these are general guidelines and may require optimization for specific substrates and scales.

Coupling Reagent Additive Base Solvent Typical Equivalents (Amino Acid:Reagent:Base) Typical Reaction Time Expected Yield
EDC HOBt or OxymaPureDIPEA or NMMDCM or DMF1.0 : 1.2 : 2.02 - 12 hoursGood to High
DIC HOBt or OxymaPure-DCM/DMF1.0 : 1.1 : -2 - 6 hoursGood to High
HATU -DIPEA or CollidineDMF or NMP1.0 : 1.0 : 2.030 - 60 minutesHigh to Very High
HBTU HOBt (optional)DIPEA or NMMDMF or NMP1.0 : 1.0 : 2.030 - 90 minutesHigh

Note: Yields are dependent on the specific coupling partners and reaction conditions.

Experimental Protocols

Protocol 1: Coupling using HATU

This protocol describes a general procedure for the coupling of this compound to a resin-bound amine using HATU.

  • Resin Preparation: Swell the resin-bound amine in DMF (10 mL per gram of resin) for 30-60 minutes.

  • Deprotection (if applicable): If the resin-bound amine is N-terminally protected (e.g., with Fmoc), deprotect using a standard protocol (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve the N-protected amino acid to be coupled (1.5-2.0 equivalents relative to the resin loading) and HATU (1.45-1.95 equivalents) in DMF.

  • Activation: Add DIPEA (3-4 equivalents) to the activation mixture and stir for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the swollen and deprotected resin. Agitate the mixture at room temperature.

  • Monitoring: Monitor the reaction progress using a qualitative method such as the ninhydrin (Kaiser) test. The reaction is typically complete within 30-60 minutes.

  • Washing: Once the reaction is complete (negative ninhydrin test), filter the resin and wash it thoroughly with DMF, DCM, and methanol, then dry under vacuum.

Protocol 2: Coupling using EDC/HOBt

This protocol outlines a general procedure for the solution-phase coupling of an N-protected amino acid with this compound using EDC and HOBt.

  • Reactant Preparation: Dissolve the N-protected amino acid (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM or DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • EDC Addition: Add EDC.HCl (1.2 equivalents) to the cooled solution and stir for 5-10 minutes to allow for pre-activation.

  • Amine Addition: Add this compound (1.0 equivalent) and a tertiary base such as DIPEA (2.0 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Visualizations

experimental_workflow start Start resin_prep Resin Swelling start->resin_prep deprotection N-terminal Deprotection resin_prep->deprotection coupling Coupling Reaction deprotection->coupling activation Amino Acid Activation (e.g., with HATU/DIPEA) activation->coupling monitoring Monitor Reaction (e.g., Ninhydrin Test) coupling->monitoring monitoring->coupling Incomplete (Recouple) wash Wash Resin monitoring->wash Complete end End wash->end

Caption: General workflow for solid-phase peptide synthesis coupling.

troubleshooting_workflow start Low Coupling Efficiency incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Side Products Observed? incomplete_reaction->side_products No solution1 Double Couple incomplete_reaction->solution1 Yes solution2 Use Stronger Reagent (e.g., HATU) side_products->solution2 No solution5 Use Additives (HOBt, Oxyma) side_products->solution5 Yes (Racemization) solution6 Faster Coupling Protocol side_products->solution6 Yes (Pyroglutamate) solution3 Optimize Solvents (e.g., add DMSO) solution2->solution3 solution4 Check Deprotection Step solution3->solution4

Caption: Troubleshooting decision tree for low coupling efficiency.

References

Validation & Comparative

A Comparative Guide to Glutamic Acid Side-Chain Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is paramount to the success of solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of the three most commonly employed protecting groups for the γ-carboxyl group of glutamic acid: tert-butyl (tBu), benzyl (Bzl), and allyl (All).

The choice of a protecting group for the side chain of glutamic acid is a critical decision in peptide synthesis, directly impacting the overall yield, purity, and the potential for side reactions. This comparison focuses on the performance of OtBu, OBzl, and OAll protecting groups within the widely used Fmoc-SPPS strategy.

Performance Comparison

A summary of the key performance characteristics of the tert-butyl (tBu), benzyl (Bzl), and allyl (All) protecting groups for the glutamic acid side chain is presented below. The selection of the optimal group is contingent on the specific requirements of the peptide sequence and the desired orthogonality.

Protecting GroupStructure on γ-carboxylDeprotection ConditionsKey AdvantagesPotential Side Reactions
tert-Butyl (tBu) -O-C(CH₃)₃Strong acid (e.g., high concentration of TFA)[1][2]High stability to base-labile Fmoc deprotection; compatible with standard cleavage from many resins.[3]Formation of t-butyl cations that can lead to alkylation of sensitive residues (e.g., Trp, Met, Cys); potential for pyroglutamate formation.[3][4]
Benzyl (Bzl) -O-CH₂-C₆H₅Catalytic hydrogenation (e.g., H₂/Pd/C) or strong acids like HF or TFMSA.[5][6]Orthogonal to acid- and base-labile protecting groups; useful in fragment condensation strategies.Requires an additional, orthogonal deprotection step; potential for incomplete removal.
Allyl (All) -O-CH₂-CH=CH₂Palladium(0)-catalyzed allyl transfer.[7][8]Orthogonal to both acid- and base-labile protecting groups; allows for selective on-resin modification of the glutamic acid side chain.[7]Requires a specific palladium catalyst and scavenger; potential for catalyst contamination of the final peptide.

Experimental Protocols

Detailed methodologies for the deprotection of the γ-carboxyl protecting groups of glutamic acid are provided below. These protocols are intended as a general guide and may require optimization based on the specific peptide sequence and solid support.

Deprotection of γ-tert-Butyl (OtBu) Ester

This procedure is typically performed concurrently with the final cleavage of the peptide from the resin.

Reagents:

  • Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (H₂O) in a 95:2.5:2.5 (v/v/v) ratio.[9]

  • Dichloromethane (DCM) for washing.

  • Cold diethyl ether for precipitation.

Procedure:

  • Swell the peptide-resin in DCM in a reaction vessel.

  • Remove the DCM and add the cleavage cocktail to the resin.

  • Gently agitate the mixture at room temperature for 2-3 hours.[2]

  • Filter the cleavage mixture to separate the resin.

  • Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether twice to remove scavengers.

  • Dry the crude peptide under vacuum.

Deprotection of γ-Benzyl (OBzl) Ester

This protocol describes the removal of the benzyl group via catalytic hydrogenation.

Reagents:

  • Palladium on charcoal (Pd/C) catalyst (10%).

  • Methanol (MeOH) or a mixture of MeOH/H₂O/Acetic Acid.

  • Hydrogen gas (H₂).

Procedure:

  • Dissolve the protected peptide in a suitable solvent (e.g., MeOH).

  • Add the Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).

  • Purge the reaction vessel with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon or positive pressure) at room temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent to obtain the deprotected peptide.

Deprotection of γ-Allyl (OAll) Ester

This procedure outlines the palladium-catalyzed removal of the allyl protecting group.

Reagents:

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

  • Phenylsilane (PhSiH₃) as a scavenger.

  • Dichloromethane (DCM).

Procedure:

  • Swell the peptide-resin in DCM in a reaction vessel under an inert atmosphere (e.g., argon).[7]

  • Add a solution of Pd(PPh₃)₄ (0.5 equivalents) and PhSiH₃ (20 equivalents) in DCM to the resin.[7]

  • Gently agitate the mixture at room temperature for 30-60 minutes.[7]

  • Repeat the treatment with fresh reagents if necessary, monitoring the reaction by HPLC analysis of a small cleaved sample.

  • Wash the resin thoroughly with DCM to remove the palladium catalyst and scavenger byproducts.

  • To scavenge any remaining palladium, treat the resin with a solution of 0.5% sodium diethyl dithiocarbamate in DMF.[7]

Visualizing the Chemistry

The following diagrams illustrate the chemical structures and the general workflow of solid-phase peptide synthesis.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Workflow Resin Solid Support (Resin) Coupling1 Coupling Resin->Coupling1 1. Attach First Amino Acid AA1 Fmoc-AA1-OH AA1->Coupling1 Fmoc_Removal1 Fmoc Deprotection (Piperidine) Coupling1->Fmoc_Removal1 Coupling2 Coupling Fmoc_Removal1->Coupling2 2. Elongate Peptide Chain AA2 Fmoc-AA2-OH AA2->Coupling2 Fmoc_Removal2 Fmoc Deprotection (Piperidine) Coupling2->Fmoc_Removal2 Cleavage Cleavage & Side-Chain Deprotection Fmoc_Removal2->Cleavage 3. Repeat Cycles Peptide Purified Peptide Cleavage->Peptide 4. Final Deprotection & Purification

Figure 1: General workflow of Solid-Phase Peptide Synthesis (SPPS).

G cluster_Glu_Protecting_Groups Glutamic Acid Side-Chain Protecting Groups Glu Glutamic Acid Side Chain (-CH₂-CH₂-COOH) OtBu tert-Butyl (OtBu) -CH₂-CH₂-COO-tBu Glu->OtBu Protection OBzl Benzyl (OBzl) -CH₂-CH₂-COO-Bzl Glu->OBzl Protection OAll Allyl (OAll) -CH₂-CH₂-COO-All Glu->OAll Protection

References

A Comparative Guide to the HPLC Analysis of Reactions Involving H-Glu(OEt)-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide synthesis and drug development, the accurate monitoring of chemical reactions is paramount. L-Glutamic acid diethyl ester hydrochloride (H-Glu(OEt)-OEt.HCl) is a crucial building block, and tracking its consumption and the formation of products is essential for optimizing reaction conditions and ensuring product purity. High-Performance Liquid Chromatography (HPLC) stands out as a primary analytical tool for this purpose.[1][2] This guide provides a detailed comparison of HPLC with alternative methods, supported by experimental protocols and data, to assist researchers in selecting the most appropriate analytical strategy.

I. High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reversed-phase HPLC (RP-HPLC) is the standard and most powerful method for the analysis and purification of amino acid derivatives and peptides.[1][3] Its high resolution, sensitivity, and quantitative accuracy make it ideal for monitoring the progress of reactions involving this compound.

This protocol is designed for monitoring a typical peptide coupling reaction where this compound is a starting material.

  • Sample Preparation :

    • Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Quench the reaction immediately by diluting the aliquot in 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA). This prevents further reaction.

    • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.[4]

  • Instrumentation and Conditions :

    • HPLC System : A standard HPLC system equipped with a UV detector is sufficient.[5]

    • Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[6]

    • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in Water.[3]

    • Mobile Phase B : 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.[3]

    • Gradient Elution : A linear gradient from 5% to 95% Mobile Phase B over 20 minutes allows for the separation of compounds with varying polarities.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV absorbance at 210-220 nm, where the peptide bond absorbs.[1]

    • Injection Volume : 20 µL.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reaction Reaction Mixture Aliquot Withdraw Aliquot Reaction->Aliquot Quench Quench & Dilute Aliquot->Quench Filter Filter (0.45 µm) Quench->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (220 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Quantify Quantify Components Integrate->Quantify

Caption: Experimental workflow for HPLC analysis of reaction mixtures.

II. Alternative Method: Thin-Layer Chromatography (TLC)

For rapid, qualitative assessments, Thin-Layer Chromatography (TLC) offers a simpler, lower-cost alternative. While it lacks the quantitative power of HPLC, it is excellent for quickly checking reaction completion.

  • Sample Preparation :

    • Withdraw a small aliquot (1-2 µL) from the reaction mixture using a capillary tube.

    • Spot the aliquot directly onto a silica gel TLC plate.

    • Also spot the starting materials (including this compound) and, if available, the expected product as references.

  • Development and Visualization :

    • Mobile Phase (Eluent) : A mixture of Dichloromethane (DCM) and Methanol (MeOH), typically in a 9:1 ratio, is effective for separating amino acid derivatives. The polarity can be adjusted as needed.

    • Development : Place the TLC plate in a chamber saturated with the eluent and allow the solvent front to ascend near the top of the plate.

    • Visualization :

      • Dry the plate thoroughly.

      • Visualize the spots under a UV lamp (if compounds are UV-active).

      • Stain the plate using a ninhydrin solution and heat. Primary and secondary amines, present in the starting material and potentially the product, will appear as colored spots (typically purple or yellow).[7]

III. Performance Comparison: HPLC vs. TLC

The choice between HPLC and TLC depends on the specific requirements of the analysis. HPLC is superior for quantitative, high-resolution data, while TLC excels at providing rapid, qualitative feedback.

ParameterHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)
Analysis Type Quantitative & QualitativePrimarily Qualitative
Resolution Very High (baseline separation of similar compounds)Low to Moderate
Sensitivity High (ng to pg levels)Moderate (µg levels)
Analysis Time 20-30 minutes per sample5-10 minutes per sample
Cost per Sample Higher (solvents, column, instrument maintenance)Very Low (plate, solvents)
Reproducibility HighLow to Moderate
Use Case Kinetic studies, purity assessment, final product QCRapid reaction monitoring, fraction screening

IV. Quantitative Data Presentation

To illustrate the quantitative power of HPLC, consider a hypothetical peptide coupling reaction monitored over time. The peak areas of the starting material (this compound) and the desired dipeptide product are integrated from the chromatograms.

Time (minutes)This compound (Peak Area)Dipeptide Product (Peak Area)% Conversion
01,540,00000%
30785,000710,00049%
60350,0001,120,00077%
12055,0001,390,00096%
180< 10,0001,420,000>99%

Note: Data is for illustrative purposes. % Conversion is calculated based on the relative change in peak areas, assuming similar response factors.

Conclusion

For researchers and drug development professionals working with this compound, HPLC is the indispensable tool for obtaining reliable, quantitative data to monitor reaction progress and assess product purity.[8] Its high resolution and sensitivity provide detailed insights that are not achievable with simpler methods. However, TLC remains a valuable complementary technique for quick, on-the-fly checks of reaction status, embodying a trade-off between speed and quantitative accuracy. The optimal analytical strategy often involves using TLC for in-process checks and employing a validated HPLC method for precise kinetic analysis and final quality control.

References

A Comparative Guide to H-Glu(OEt)-OEt.HCl and its Alternatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Glutamic acid diethyl ester hydrochloride, H-Glu(OEt)-OEt.HCl, is a commonly used building block in peptide synthesis, offering a convenient and cost-effective option for the incorporation of glutamic acid residues. However, the choice of protecting group strategy for glutamic acid can significantly impact the efficiency of peptide synthesis, the purity of the final product, and the overall workflow. This guide provides an objective comparison of this compound with its primary alternatives, supported by experimental considerations and data.

Overview of Glutamic Acid Protection Strategies

In peptide synthesis, the reactive side chain of glutamic acid must be protected to prevent unwanted side reactions. The two most common strategies involve the use of ethyl (OEt) or tert-butyl (OtBu) esters. Furthermore, for solid-phase peptide synthesis (SPPS), the α-amino group must also be protected, typically with either a Fluorenylmethyloxycarbonyl (Fmoc) or a tert-Butoxycarbonyl (Boc) group. This leads to a variety of commercially available glutamic acid derivatives, each with its own set of advantages and disadvantages.

This guide will focus on the comparison between:

  • This compound : A simple diethyl ester hydrochloride salt.

  • H-Glu(OtBu)-OtBu.HCl : The di-tert-butyl ester hydrochloride salt alternative.

  • N-α-Protected Derivatives : Specifically Fmoc-Glu(OtBu)-OH and Boc-Glu(OtBu)-OH, which are the standards in modern SPPS.

Comparison of Key Performance Parameters

The choice between ethyl and tert-butyl ester protection for the glutamic acid side chain is a critical decision in peptide synthesis design. The following tables summarize the key differences in their performance characteristics.

Table 1: Comparison of this compound and H-Glu(OtBu)-OtBu.HCl

ParameterThis compoundH-Glu(OtBu)-OtBu.HClKey Considerations
Purity Typically ≥98%Typically ≥98%Both are commercially available in high purity.
Deprotection Conditions Saponification (e.g., NaOH in H2O/dioxane) or strong acidolysis (HBr/AcOH)Strong acidolysis (e.g., Trifluoroacetic acid - TFA)The harsh conditions for ethyl ester removal can lead to side reactions and are often incompatible with standard SPPS resins and other protecting groups. Tert-butyl esters are cleaved under standard TFA cleavage conditions used in Fmoc-SPPS.[1][2]
Orthogonality in SPPS LimitedHigh (with Fmoc chemistry)The conditions for ethyl ester deprotection are not orthogonal to the cleavage from many common resins used in Fmoc-SPPS. Tert-butyl esters are fully orthogonal to the base-labile Fmoc group.[1][3]
Side Reactions Risk of saponification of other esters, racemization under harsh basic conditions.Formation of tert-butyl cations during cleavage can lead to alkylation of sensitive residues (e.g., Trp, Met, Cys). This can be mitigated by using scavengers.Careful selection of deprotection methods and scavengers is crucial.
Cost-Effectiveness Generally more cost-effective.Generally more expensive.For large-scale synthesis, the cost of the building block can be a significant factor.

Table 2: Comparison of N-α-Fmoc Protected Glutamic Acid Derivatives

ParameterFmoc-Glu(OEt)-OHFmoc-Glu(OtBu)-OHKey Considerations
Typical Application Less common in modern SPPS.The standard for incorporating Glu in Fmoc-SPPS.The orthogonality of the OtBu group with the Fmoc group is the primary reason for its widespread use.
Cleavage from Resin Deprotection of the ethyl ester requires separate, often harsh, steps that can cleave the peptide from the resin prematurely or cause degradation.The tert-butyl ester is cleaved simultaneously with the peptide from most acid-labile resins using a standard TFA cocktail.[3]This simplifies the workflow significantly.
Overall Yield and Purity Generally lower due to the potential for side reactions during the separate deprotection step.Generally higher due to the streamlined and milder cleavage/deprotection process.[4]The single-step cleavage and deprotection in the case of Fmoc-Glu(OtBu)-OH leads to cleaner crude products.

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle (Fmoc/tBu Strategy)

This protocol outlines a single coupling cycle in Fmoc-based solid-phase peptide synthesis.

  • Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swelled in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed by treating the resin with a 20% solution of piperidine in DMF for 20 minutes.

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the deprotection byproducts.

  • Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-Glu(OtBu)-OH) is pre-activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF and then added to the resin. The coupling reaction is typically allowed to proceed for 1-2 hours.

  • Washing: The resin is washed with DMF to remove unreacted reagents.

  • Repeat: The cycle is repeated until the desired peptide sequence is assembled.

Protocol 2: Cleavage and Deprotection of a Peptide Synthesized with Fmoc-Glu(OtBu)-OH
  • Resin Preparation: The peptide-resin is washed with dichloromethane (DCM) and dried under vacuum.

  • Cleavage Cocktail Preparation: A cleavage cocktail is prepared, typically consisting of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger to prevent side reactions caused by the tert-butyl cation.[5]

  • Cleavage Reaction: The cleavage cocktail is added to the peptide-resin and the mixture is gently agitated for 2-3 hours at room temperature.

  • Peptide Precipitation: The resin is filtered off, and the TFA solution is concentrated. The crude peptide is then precipitated by adding cold diethyl ether.

  • Purification: The precipitated peptide is collected by centrifugation, washed with cold ether, and dried. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: Purity Analysis by Reverse-Phase HPLC
  • Sample Preparation: A small amount of the purified, lyophilized peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA) to a concentration of 1 mg/mL.

  • HPLC System: A standard RP-HPLC system equipped with a C18 column is used.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is typically used to elute the peptide.

  • Detection: The peptide is detected by UV absorbance at 214 nm and 280 nm.

  • Data Analysis: The purity of the peptide is determined by integrating the peak area of the main product and expressing it as a percentage of the total peak area.[6][7]

Visualizing the Workflow and Logic

Diagram 1: Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow Resin Start with Resin Swell Swell Resin (DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Next Fmoc-AA-OH Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Repeat Repeat Cycle Wash2->Repeat n-1 times Cleave Cleave & Deprotect (TFA Cocktail) Wash2->Cleave Final Cycle Repeat->Deprotect Purify Purify (RP-HPLC) Cleave->Purify FinalPeptide Final Peptide Purify->FinalPeptide

Caption: A typical workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

Diagram 2: Orthogonal Deprotection Strategy in Fmoc/tBu SPPS

Orthogonal_Deprotection cluster_synthesis Peptide Chain Elongation cluster_cleavage Final Cleavage Fmoc_Protected Fmoc-AA(PG)-Resin Deprotection Fmoc Removal (Base: Piperidine) Fmoc_Protected->Deprotection Coupling Coupling of Fmoc-Glu(OtBu)-OH Deprotection->Coupling Side_Chain_Deprotection Side Chain (tBu) Deprotection & Resin Cleavage (Acid: TFA) Coupling->Side_Chain_Deprotection After final coupling note Fmoc group is base-labile. tBu group is acid-labile.

Caption: Orthogonality of Fmoc and tBu protecting groups in SPPS.

Conclusion

For routine solid-phase peptide synthesis, N-α-Fmoc protected glutamic acid with a tert-butyl ester side chain protection (Fmoc-Glu(OtBu)-OH) is the superior choice. Its orthogonal deprotection scheme allows for a streamlined workflow, higher yields, and greater purity of the final peptide product. While this compound is a more economical starting material, its use in modern SPPS is limited by the harsh and non-orthogonal conditions required for the deprotection of the ethyl ester. The use of H-Glu(OtBu)-OtBu.HCl is also less common in SPPS as the N-α-protected versions are required for the stepwise assembly of the peptide chain. The choice of glutamic acid derivative should, therefore, be guided by the specific requirements of the synthesis, with a strong preference for the Fmoc/tBu strategy for most research and development applications.

References

A Comparative Guide to the Synthesis of H-Glu(OEt)-OEt.HCl: Triphosgene vs. Thionyl Chloride Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and high-purity synthesis of key intermediates like Diethyl L-glutamate hydrochloride (H-Glu(OEt)-OEt.HCl) is paramount. This guide provides a detailed comparison of two prominent synthesis protocols for this compound, utilizing either triphosgene or thionyl chloride. The comparison is based on quantitative data from established chemical literature, offering insights into yield, purity, and reaction conditions.

Performance Comparison

The following table summarizes the key performance indicators for the two synthesis methods, providing a clear, at-a-glance comparison for easy evaluation.

ParameterTriphosgene MethodThionyl Chloride Method (Adapted)
Starting Materials L-Glutamic acid, Ethanol, TriphosgeneL-Glutamic acid, Ethanol, Thionyl Chloride
Reported Yield 98.0%[1]~98.1% (for dimethyl ester)[2]
Reported Purity 99.7% (Liquid Chromatography)[1]~99.5% (HPLC for dimethyl ester)[2]
Reaction Temperature 70-75°C[1]60-63°C (for dimethyl ester)[2]
Reaction Time 5 hours[1]7 hours (for dimethyl ester)[2]

Experimental Protocols

Below are the detailed experimental methodologies for both the triphosgene and thionyl chloride-based syntheses of Diethyl L-glutamate hydrochloride.

Protocol 1: Synthesis using Triphosgene[1]

This method employs triphosgene as a dehydrating agent to facilitate the esterification of L-glutamic acid with ethanol.

Materials:

  • L-Glutamic acid (0.10 mol, 14.7 g)

  • Ethanol (300 g)

  • Triphosgene (0.08 mol, 25.0 g)

  • Methyl tert-butyl ether (100 mL)

  • Nitrogen gas

  • 30% aqueous sodium hydroxide solution (for trapping)

Procedure:

  • A 500 mL four-necked flask is equipped with a mechanical stirrer, a thermometer, and a reflux condenser connected to a sodium hydroxide trap.

  • Ethanol (300 g), L-glutamic acid (14.7 g), and triphosgene (25.0 g) are added to the flask.

  • The reaction mixture is heated to 70-75°C and maintained at this temperature with stirring for 5 hours.

  • After the reaction is complete, the mixture is cooled to 20-25°C.

  • Nitrogen gas is passed through the system for 30 minutes to remove any residual hydrogen chloride gas.

  • Excess triphosgene and ethanol are removed by distillation.

  • Methyl tert-butyl ether (100 mL) is added to the residue to induce precipitation.

  • The resulting solid is collected by filtration and dried to yield the final product, Diethyl L-glutamate hydrochloride.

Protocol 2: Synthesis using Thionyl Chloride (Adapted from Dimethyl Ester Synthesis)[2]

This protocol is adapted from a well-documented procedure for the synthesis of L-glutamic acid dimethyl ester hydrochloride and is expected to yield the diethyl ester with comparable efficiency by substituting methanol with ethanol.

Materials:

  • L-Glutamic acid (0.10 mol, 14.7 g)

  • Ethanol (300 g)

  • Thionyl chloride (0.25 mol, 30.0 g)

  • Methyl tert-butyl ether (100 g)

  • Nitrogen gas

  • 30% aqueous sodium hydroxide solution (for trapping)

Procedure:

  • To a 500 mL four-necked flask equipped with a stirrer, thermometer, and reflux condenser (connected to a sodium hydroxide trap), add ethanol (300 g), L-glutamic acid (14.7 g), and thionyl chloride (30.0 g).

  • The reaction mixture is heated to 60-63°C and stirred at this temperature for 7 hours.

  • Upon completion, the system is cooled to 20-25°C.

  • Nitrogen gas is passed through the system for 30 minutes to remove residual hydrogen chloride gas.

  • Excess thionyl chloride and ethanol are recovered by distillation.

  • Methyl tert-butyl ether (100 g) is added to the residue to precipitate the product.

  • The solid is collected by filtration and dried to obtain Diethyl L-glutamate hydrochloride.

Visualizing the Synthesis Workflow

The following diagrams illustrate the general workflow for the synthesis of this compound.

SynthesisWorkflow Start Starting Materials (L-Glutamic Acid, Ethanol) Reaction Reaction at Elevated Temperature Start->Reaction Reagent Esterification Reagent (Triphosgene or Thionyl Chloride) Reagent->Reaction Workup Work-up (Cooling, N2 Purge) Reaction->Workup Purification Purification (Distillation, Precipitation) Workup->Purification Product Final Product (this compound) Purification->Product

Caption: General workflow for the synthesis of Diethyl L-glutamate hydrochloride.

LogicalRelationship cluster_inputs Inputs cluster_process Process cluster_output Output LGA L-Glutamic Acid Esterification Fischer-Speier Esterification LGA->Esterification EtOH Ethanol EtOH->Esterification Reagent Esterification Reagent (e.g., Triphosgene, SOCl2) Reagent->Esterification Purification Purification & Isolation Esterification->Purification Product This compound Purification->Product

Caption: Logical relationship of components in the synthesis process.

References

A Comparative Guide to the Biochemical Applications of H-Glu(OEt)-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

H-Glu(OEt)-OEt.HCl, also known as diethyl L-glutamate hydrochloride, is a versatile derivative of L-glutamic acid with significant applications in biochemistry, particularly in enzymatic peptide synthesis and neuroscience research. This guide provides a comparative overview of its performance against common alternatives, supported by experimental data and detailed protocols.

Enzymatic Synthesis of Polypeptides

This compound is an excellent substrate for the enzymatic synthesis of poly(α-glutamic acid) derivatives, a class of biodegradable polymers with applications in drug delivery and tissue engineering. The enzyme papain has been shown to effectively catalyze the polymerization of diethyl L-glutamate.

Comparison with Alternative Substrates and Enzymes

While direct comparative data on the polymerization of different glutamate esters (e.g., dimethyl vs. diethyl) is limited, the choice of enzyme is critical. In a study on the copolymerization of L-glutamic acid alkyl esters with nylon monomers, papain was found to be uniquely effective. Other common proteases such as bromelain, proteinase K, and Candida antarctica lipase (CALB) were unable to catalyze the copolymerization, highlighting the specificity of papain for this type of reaction.[1]

Table 1: Performance of this compound in Papain-Catalyzed Oligomerization

ParameterValueReference
Reaction Time Product Yield (%)
5 min70 ± 4[2]
10 min78 ± 4[2]
20 min81 ± 5[2]
pH Product Yield (%)
5.5≥60[2]
7.0≥60[2]
8.5≥60[2]
Experimental Protocol: Papain-Catalyzed Oligomerization of this compound

This protocol is adapted from the methodology described by Li et al. (2006).

Materials:

  • This compound (Diethyl L-glutamate hydrochloride)

  • Papain

  • Phosphate buffer (0.9 M, pH 7.0)

  • Centrifuge

  • Lyophilizer

  • MALDI-TOF mass spectrometer

  • NMR spectrometer

Procedure:

  • Prepare a 0.03 M solution of this compound in 0.9 M phosphate buffer (pH 7.0).

  • Equilibrate the solution to 40°C.

  • Initiate the reaction by adding papain to the substrate solution.

  • Allow the reaction to proceed for the desired time (e.g., 5, 10, or 20 minutes).

  • Terminate the reaction and collect the precipitated oligo(γ-ethyl L-glutamate) by centrifugation.

  • Wash the precipitate with deionized water.

  • Lyophilize the product to obtain a dry powder.

  • Analyze the product by MALDI-TOF mass spectrometry to determine the degree of polymerization and by ¹H NMR to confirm the structure.

Enzymatic_Polymerization_Workflow sub Substrate Preparation (this compound in Buffer) reaction Enzymatic Reaction (Add Papain, 40°C) sub->reaction pH 7.0 separation Product Separation (Centrifugation) reaction->separation Precipitation purification Washing & Lyophilization separation->purification analysis Product Analysis (MALDI-TOF, NMR) purification->analysis

Workflow for the enzymatic polymerization of this compound.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the carboxylic acid groups of glutamic acid must be protected to prevent side reactions. This compound provides this protection through its ethyl ester groups.

Comparison with Alternative Protecting Groups

The most common protecting group for the side chain of glutamic acid in Fmoc-based SPPS is the tert-butyl (tBu) ester, as seen in Fmoc-Glu(OtBu)-OH.

Table 2: Qualitative Comparison of Glutamic Acid Side-Chain Protecting Groups in SPPS

Protecting GroupThis compound (Ethyl Ester)Fmoc-Glu(OtBu)-OH (tert-Butyl Ester)
Introduction Incorporated as the initial amino acid ester.Coupled as an Fmoc-protected amino acid.
Deprotection Requires harsh conditions (saponification) which are generally not compatible with standard SPPS.Cleaved with strong acid (e.g., TFA) during the final cleavage from the resin.
Orthogonality Not orthogonal with standard Fmoc or Boc strategies.Orthogonal to the base-labile Fmoc group.
Common Use Primarily used in solution-phase synthesis or enzymatic synthesis.The standard for Fmoc-based SPPS.

SPPS_Protecting_Groups Glu Glutamic Acid OEt Diethyl Ester (this compound) Glu->OEt Protection OtBu tert-Butyl Ester (Fmoc-Glu(OtBu)-OH) Glu->OtBu Protection SPPS Solid-Phase Peptide Synthesis OEt->SPPS Less Common OtBu->SPPS Standard Method

Comparison of protecting groups for glutamic acid in SPPS.

Neuroscience and Biochemical Assays

This compound serves as a glutamate analog and can be used to study glutamate receptors, which are the primary excitatory neurotransmitters in the central nervous system.

Comparison with Other Glutamate Receptor Ligands

The utility of a glutamate analog is determined by its affinity (Ki) and efficacy (EC50) at different glutamate receptor subtypes (e.g., NMDA, AMPA, kainate). While it has been reported that glutamate diethyl ester can displace the binding of radiolabeled glutamate to its receptors, specific Ki values are not consistently reported in the literature, making a direct quantitative comparison with well-characterized ligands challenging.

Table 3: Commonly Used Glutamate Receptor Ligands (for comparison context)

LigandReceptor Subtype(s)Typical Application
Glutamate AllEndogenous agonist
NMDA NMDASelective agonist
AMPA AMPASelective agonist
Kainate Kainate, AMPAAgonist
CNQX AMPA/KainateAntagonist
AP5 NMDAAntagonist

The primary use of this compound in this context is as a research tool to probe the ligand-binding domains of glutamate receptors. Its esterified carboxyl groups alter its binding profile compared to native glutamate.

Experimental Protocol: Glutamate Receptor Binding Assay

This is a generalized protocol for a competitive binding assay to determine the affinity of a test compound like this compound.

Materials:

  • Synaptic membrane preparation from a brain region of interest (e.g., cortex, hippocampus)

  • Radiolabeled glutamate (e.g., [³H]glutamate)

  • This compound (test compound)

  • Unlabeled glutamate (for non-specific binding determination)

  • Assay buffer (e.g., Tris-HCl)

  • Glass fiber filters

  • Scintillation counter and cocktail

Procedure:

  • Incubate the synaptic membranes with a fixed concentration of [³H]glutamate and varying concentrations of this compound.

  • In a parallel set of tubes, incubate the membranes with [³H]glutamate and a high concentration of unlabeled glutamate to determine non-specific binding.

  • After incubation, rapidly filter the samples through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Logic Receptor Glutamate Receptor Binding Binding Receptor->Binding Radioligand [³H]Glutamate Radioligand->Binding Test_Compound This compound Test_Compound->Binding Competition Measurement Measure Radioactivity Binding->Measurement IC50 Determine IC50/Ki Measurement->IC50

Logical flow of a competitive glutamate receptor binding assay.

Conclusion

This compound is a valuable reagent with specific advantages in certain biochemical applications. Its utility is most pronounced in the enzymatic synthesis of polyglutamates using papain , where it serves as an efficient substrate leading to high product yields in short reaction times. In solid-phase peptide synthesis , it is largely superseded by alternatives like Fmoc-Glu(OtBu)-OH, which are more compatible with standard orthogonal strategies. In neuroscience , it functions as a useful tool for probing glutamate receptor binding sites, although a lack of extensive characterization of its binding affinities limits its application as a standard pharmacological ligand. The choice to use this compound should be guided by the specific requirements of the experimental context, with its performance in enzymatic polymerization being a key area of its utility.

References

Safety Operating Guide

Proper Disposal of H-Glu(OEt)-OEt.HCl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of L-Glutamic acid diethyl ester hydrochloride (H-Glu(OEt)-OEt.HCl), ensuring operational safety and regulatory compliance.

This guide provides detailed procedures for the safe handling and disposal of this compound, a glutamic acid derivative commonly used in biochemical research and pharmaceutical development. Adherence to these protocols is crucial for protecting laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. In case of a spill, prevent the powder from becoming airborne. Sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid generating dust.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Weight 239.7 g/mol [1][2]
Melting Point 108-110 °C[1][3]
Solubility Soluble in water[2][4]
Acute Toxicity (LD50) > 2 g/kg (intraperitoneal, mouse)[3]
Aquatic Toxicity Very toxic to aquatic life (Acute, Category 1)[5][6]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by its classification as a hazardous substance, primarily due to its high aquatic toxicity.[4][5][6] Under no circumstances should this chemical be disposed of down the sanitary sewer.

Experimental Protocol for Waste Segregation and Storage:

  • Waste Identification and Labeling:

    • Clearly label a dedicated waste container as "Hazardous Chemical Waste: this compound".

    • The label should also include the date of accumulation and the primary hazard (e.g., "Toxic to Aquatic Life").

  • Container Selection:

    • Use a container that is in good condition, compatible with the chemical, and has a secure, tightly fitting lid.

    • Ensure the container is clearly distinguishable from those used for non-hazardous waste.

  • Waste Collection:

    • Collect all solid waste of this compound, including any contaminated materials such as weighing paper or disposable spatulas, in the designated hazardous waste container.

    • For solutions containing this compound, collect them in a separate, compatible liquid waste container labeled appropriately. Do not mix with other solvent waste streams unless compatibility has been verified.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure and away from incompatible materials, such as strong oxidizing agents.[1]

  • Disposal Request:

    • Once the waste container is full or has been in storage for a period defined by your institution's policies (typically not exceeding one year for partially filled containers), arrange for its collection by your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Mandatory Visualizations

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

Disposal_Decision_Process Figure 1: Disposal Decision-Making for this compound start Start: Have this compound waste? is_solid Is the waste solid or liquid? start->is_solid solid_waste Collect in a labeled solid hazardous waste container is_solid->solid_waste Solid liquid_waste Collect in a labeled liquid hazardous waste container is_solid->liquid_waste Liquid is_container_full Is the container full? solid_waste->is_container_full liquid_waste->is_container_full store_waste Store in a designated satellite accumulation area is_container_full->store_waste No request_pickup Request pickup from EH&S or licensed contractor is_container_full->request_pickup Yes store_waste->is_container_full end_process End of Disposal Process request_pickup->end_process

Caption: Disposal decision-making workflow for this compound.

Experimental_Workflow Figure 2: Experimental Workflow for Waste Handling step1 Step 1: Wear appropriate PPE step2 Step 2: Identify and label a dedicated hazardous waste container step1->step2 step3 Step 3: Segregate solid and liquid waste into respective containers step2->step3 step4 Step 4: Securely seal the waste container when not in use step3->step4 step5 Step 5: Store the container in a designated satellite accumulation area step4->step5 step6 Step 6: Arrange for professional disposal when the container is full step5->step6

Caption: Procedural workflow for handling this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.